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Foundational

Decoding the Molecular Endgame: A Technical Guide to the Mechanism of Action of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine Derivatives

For Immediate Release A Deep Dive into the Pharmacological Potential of Novel Imidazole Derivatives for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the putative mech...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of Novel Imidazole Derivatives for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the putative mechanisms of action for the emerging class of compounds, 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine derivatives. While direct and extensive research on this specific scaffold is nascent, the structural features of these molecules—namely the 1-ethyl-1H-imidazole core linked to a propan-1-amine chain via an ether bond—point towards several plausible and compelling biological targets. This document synthesizes current knowledge on structurally related imidazole compounds to propose and elaborate on the most likely molecular pathways these derivatives may modulate. We will delve into two primary hypothesized mechanisms: Histamine H3 Receptor antagonism and Cyclooxygenase-2 (COX-2) inhibition, providing a robust framework for future investigation and drug development efforts. Furthermore, we will address the critical aspect of metabolic stability, a key consideration for any therapeutic candidate.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1][2] Its versatility stems from its unique electronic properties, including its ability to act as a proton donor and acceptor, participate in hydrogen bonding and π-π stacking interactions, and coordinate with metal ions in enzyme active sites.[3] These characteristics allow imidazole-containing compounds to bind with high affinity to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] The specific substitutions on the imidazole ring and the nature of the appended side chains, such as the (1-ethyl)oxy)propan-1-amine group in the present case, are crucial in determining the specific biological target and the resulting therapeutic effect.

Hypothesized Mechanism of Action I: Histamine H3 Receptor Antagonism

A compelling hypothesis for the mechanism of action of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine derivatives is the antagonism of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin.[6]

Structural Rationale for H3 Receptor Antagonism

The general pharmacophore for H3R antagonists consists of a basic amine group connected to an aromatic or lipophilic region, which in turn is linked to another polar or basic group.[6] The structure of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine derivatives fits this model well:

  • Basic Amine: The terminal primary amine of the propan-1-amine side chain provides the requisite basic center for interaction with key acidic residues in the H3R binding pocket.

  • Aromatic/Lipophilic Region: The 1-ethyl-1H-imidazole ring serves as the aromatic core.

  • Linker and Polar Group: The ether linkage in the propyloxy chain introduces a polar element and provides the appropriate spacing and conformational flexibility for optimal receptor engagement.

Notably, several potent H3R antagonists feature an imidazole ring connected to a side chain via an ether linkage.[7] This structural precedent strongly supports the hypothesis that the title compounds could exhibit H3R antagonist activity.

Signaling Pathway

As antagonists, these derivatives would bind to the H3 receptor without activating it, thereby blocking the inhibitory effect of endogenous histamine. This would lead to an increased release of histamine and other neurotransmitters in the CNS, a mechanism that is being explored for the treatment of various neurological and cognitive disorders.[8]

H3R_Antagonism cluster_neuron Presynaptic Terminal Compound 3-((1-Ethyl-1H-imidazol-2-yl)oxy) propan-1-amine Derivative H3R Histamine H3 Receptor (Presynaptic) Compound->H3R Antagonism Release Histamine Release H3R->Release Inhibition Histamine Histamine Histamine->H3R Agonism (Inhibited by Compound) Neuron Histaminergic Neuron OtherNT Other Neurotransmitters (ACh, DA, 5-HT) Release->OtherNT Modulation

Caption: Proposed mechanism of histamine H3 receptor antagonism.

Experimental Protocol: In Vitro Histamine H3 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine derivatives for the human histamine H3 receptor.

Materials:

  • CHO-K1 cells stably expressing the human histamine H3 receptor.[9]

  • Membrane preparation from these cells.

  • Radioligand: [3H]-Nα-methylhistamine.[10]

  • Non-specific binding control: Clobenpropit (100 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • 96-well filter plates (e.g., Unifilter GF/C).[9]

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Harvest CHO-K1 cells expressing the H3 receptor and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of the test compound (or vehicle for total binding, or clobenpropit for non-specific binding).

    • A fixed concentration of [3H]-Nα-methylhistamine (e.g., 1 nM).[9]

    • Membrane preparation (e.g., 15 µg of protein per well).[9]

  • Incubation: Incubate the plate for 2 hours at 25°C to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Hypothesized Mechanism of Action II: Cyclooxygenase-2 (COX-2) Inhibition

Another plausible mechanism of action for this class of compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2][11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins.[2][4]

Structural Rationale for COX-2 Inhibition

Many selective COX-2 inhibitors possess a diaryl heterocyclic core. While the title compounds do not strictly adhere to this classic structure, the imidazole ring can serve as a central scaffold that can orient substituents into the active site of COX-2. The structure-activity relationship (SAR) for imidazole-based COX-2 inhibitors often highlights the importance of specific substitutions that can interact with the larger and more accommodating active site of COX-2 compared to COX-1.[12][13] The 1-ethyl group and the flexible (oxy)propan-1-amine side chain could potentially position the imidazole core favorably within the COX-2 active site.

Signaling Pathway

By inhibiting COX-2, these derivatives would block the synthesis of prostaglandins (like PGE2) that are key mediators of inflammation, pain, and fever.[14]

COX2_Inhibition Compound 3-((1-Ethyl-1H-imidazol-2-yl)oxy) propan-1-amine Derivative COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Inhibition Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation

Caption: Proposed mechanism of cyclooxygenase-2 (COX-2) inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A colorimetric assay is a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.

Objective: To determine the IC50 values of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine derivatives for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[1]

  • Heme.

  • Chromogenic substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[7]

  • Substrate: Arachidonic acid.[1]

  • Reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective).

  • 96-well microplate and a microplate reader capable of measuring absorbance at 590-620 nm.

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Heme.

    • COX-1 or COX-2 enzyme.

    • Various concentrations of the test compound (or vehicle for control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add TMPD followed by arachidonic acid to all wells to initiate the reaction.

  • Detection: Immediately measure the absorbance at the appropriate wavelength (e.g., 611 nm) over time using a microplate reader.[7]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11] The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Metabolic Stability and Cytochrome P450 Inhibition

A crucial aspect of drug development is understanding the metabolic fate of a new chemical entity. Imidazole-containing compounds are known to interact with cytochrome P450 (CYP) enzymes, often leading to inhibition. This can result in drug-drug interactions. Therefore, it is essential to evaluate the metabolic stability and the CYP inhibition profile of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine derivatives.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the test compounds in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound and positive control (a compound with known metabolic stability).

  • Acetonitrile or methanol for reaction termination.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Reaction Initiation: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life is calculated as 0.693/k. The intrinsic clearance is calculated from the half-life and the protein concentration.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms.

Objective: To determine the IC50 values of the test compounds against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Pooled human liver microsomes or recombinant human CYP enzymes.

  • A cocktail of specific probe substrates for each CYP isoform.

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound and known inhibitors for each isoform as positive controls.

  • Acetonitrile or methanol for reaction termination.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Incubate the test compound at various concentrations with HLMs or recombinant enzymes and the probe substrate cocktail in the presence of the NADPH regenerating system at 37°C.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding ice-cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of each probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control. Determine the IC50 value for each CYP isoform by non-linear regression analysis.

Conclusion and Future Directions

The 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on structural analogy to known pharmacophores, the most probable mechanisms of action are antagonism of the histamine H3 receptor and inhibition of the COX-2 enzyme. The provided experimental protocols offer a clear roadmap for the in vitro characterization of these derivatives.

Future research should focus on the synthesis of a library of these compounds with systematic variations in the ethyl group on the imidazole and the length and substitution of the propyloxyamine chain. Subsequent screening using the described assays will elucidate the structure-activity relationships for each target and determine the selectivity profile. Promising lead compounds can then be advanced to in vivo models to evaluate their efficacy and safety. A thorough understanding of the mechanism of action, coupled with favorable pharmacokinetic properties, will be critical for the successful translation of these novel imidazole derivatives into clinically valuable therapeutics.

References

  • BenchChem. (2025). In Vitro Cyclooxygenase (COX)
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Dual COX‐2 and 15‐LOX inhibition study of novel 4‐arylidine‐2‐mercapto‐1‐phenyl‐1H‐imidazolidin‐5(4H)‐ones: Design, synthesis, docking, and anti‐inflammatory activity. (n.d.).
  • Petrovic, N., & Murray, M. (n.d.). 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. Bio-protocol.
  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. (2003). Journal of Medicinal Chemistry.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (1998).
  • Synthesis and Structure−Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. (2003). Journal of Medicinal Chemistry.
  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. (2018). DOI.
  • Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (n.d.). Frontiers.
  • Cyprotex. (n.d.). CYP Inhibition Assay (Ki). Evotec.
  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discrimin
  • Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. (2003). PubMed.
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  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
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  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). PMC.
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Exploratory

A Technical Guide to 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine: Physicochemical Properties and Synthetic Considerations

Abstract This technical guide provides a comprehensive analysis of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine, a bifunctional molecule incorporating a 1-ethyl-imidazole core, an ether linkage, and a terminal primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine, a bifunctional molecule incorporating a 1-ethyl-imidazole core, an ether linkage, and a terminal primary amine. Due to the limited availability of direct experimental data, this document synthesizes information from established chemical principles and data on analogous structures to detail its physicochemical properties, propose a viable synthetic pathway, and discuss its potential applications in drug discovery and materials science. The unique structural combination suggests significant potential as a versatile building block for creating complex molecules with diverse pharmacological activities.

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products like histamine and purine, and a wide array of synthetic pharmaceutical agents.[1][2][3] Its aromatic, electron-rich nature and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[3] Molecules that combine the imidazole moiety with other functional groups, such as primary amines, are of particular interest to researchers. The primary amine serves as a crucial synthetic handle for further molecular elaboration, allowing for the construction of amides, sulfonamides, and other derivatives, thereby enabling the exploration of a broad chemical space for drug development.

This guide focuses on the specific molecule 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine, which features a 1-ethyl-imidazole ring connected via an ether linkage to a 3-aminopropane chain. This structure is noteworthy for several reasons:

  • Bifunctionality: The presence of both the imidazole ring and a primary amine offers multiple points for chemical modification and interaction.

  • Ether Linkage: The ether bond provides conformational flexibility, which can be crucial for optimal binding to a biological target.

  • N-Alkylation: The ethyl group at the N1 position of the imidazole ring prevents its participation in certain hydrogen bonding interactions and can influence the molecule's overall lipophilicity and metabolic stability.[3]

This document will provide a detailed overview of the calculated physicochemical properties of this compound, propose a logical and experimentally sound synthetic strategy, and explore its potential applications based on the known pharmacology of related imidazole derivatives.

Physicochemical Properties

Structural Formula and Data

The structural formula and key calculated physicochemical data are summarized below.

Table 1: Physicochemical Properties of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine

PropertyValue
Molecular Formula C₈H₁₅N₃O
Molecular Weight 185.23 g/mol
IUPAC Name 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine
Canonical SMILES CCN1C=CN=C1OCCCN
Molecular Structure Diagram

The 2D chemical structure of the molecule is depicted below, illustrating the connectivity of the 1-ethyl-imidazole ring, the ether linkage, and the propan-1-amine side chain.

G cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_product Final Product start1 1-Ethyl-1H-imidazol-2(3H)-one step1 Williamson Ether Synthesis (e.g., NaH, DMF) start1->step1 start2 N-(3-Bromopropyl)phthalimide start2->step1 intermediate 2-(3-(1,3-Dioxoisoindolin-2-yl)propoxy) -1-ethyl-1H-imidazole step1->intermediate step2 Hydrazinolysis (e.g., N2H4, EtOH) intermediate->step2 product 3-((1-Ethyl-1H-imidazol-2-yl)oxy) propan-1-amine step2->product

Caption: Proposed synthetic workflow for 3-((1-ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

Methodological Considerations
  • Base and Solvent: The Williamson ether synthesis is typically carried out using a strong, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the imidazolone. [4]Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are suitable for this SN2 reaction. [5]* Reaction Conditions: The reaction is generally performed at temperatures ranging from room temperature to moderate heating (50-100 °C) to ensure a reasonable reaction rate. [5]* Purification: The intermediate and final product would likely require purification by column chromatography on silica gel to remove unreacted starting materials and byproducts.

  • Characterization: The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine and C-O stretch of the ether.

Potential Applications and Biological Relevance

While the specific biological activity of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine has not been reported, its structural components are present in many biologically active molecules. The imidazole scaffold is associated with a vast range of pharmacological activities, including anticancer, antifungal, antimicrobial, and antihypertensive properties. [3][6][7]

  • Drug Discovery Scaffold: The primary amine provides a convenient point of attachment for building larger, more complex molecules. It can be readily acylated, alkylated, or used in reductive amination to generate a library of derivatives for screening against various biological targets.

  • Histamine Receptor Ligands: The core structure bears a resemblance to histamine, suggesting a potential for interaction with histamine receptors. Modification of the amine and the imidazole ring could lead to the development of selective agonists or antagonists for these receptors.

  • Kinase Inhibitors: Many potent kinase inhibitors incorporate an imidazole ring, which can form key hydrogen bonds within the ATP-binding pocket of the enzyme. [3]This molecule could serve as a foundational fragment for designing new kinase inhibitors.

  • Antimicrobial Agents: Imidazole derivatives have a long history as antimicrobial and antifungal agents. [1]The title compound could be a starting point for the development of new anti-infective drugs.

Conclusion

3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is a versatile chemical entity with significant potential as a building block in medicinal chemistry and materials science. Although direct experimental data is scarce, its physicochemical properties can be reliably calculated, and a plausible synthetic route via the Williamson ether synthesis has been proposed. The combination of a pharmacologically privileged imidazole core and a synthetically tractable primary amine makes this compound and its future derivatives promising candidates for the development of novel therapeutic agents. Further research is warranted to synthesize this molecule and explore its biological activity.

References

  • International Journal of Pharmaceutical Sciences. (2025).
  • PubChemLite. (n.d.). 3-(1-ethyl-1h-imidazol-2-yl)propan-1-amine. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown source. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (2026, January 1).
  • MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

  • PubMed. (2017, December 11). Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction. Retrieved from [Link]

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Foundational

Predictive In Vitro Toxicity Profiling of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine: A Mechanistic Framework

Executive Summary & Structural Liability Analysis In early-stage drug discovery, predicting the safety profile of a novel chemotype requires a deep understanding of its structural features and their potential interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

In early-stage drug discovery, predicting the safety profile of a novel chemotype requires a deep understanding of its structural features and their potential interactions with biological systems. The compound 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine presents a unique structural motif consisting of three critical pharmacophores: an imidazole ring, an ether linkage, and a primary aliphatic amine.

As a Senior Application Scientist, my approach to profiling this molecule relies on mechanistic causality rather than blind screening. At physiological pH (~7.4), the primary amine will be highly protonated. This cationic center, combined with the lipophilic and aromatic properties of the imidazole ring, creates a classic structural liability for interacting with the inner cavity of the hERG potassium channel, posing a significant cardiotoxic risk. Furthermore, the imidazole nitrogen is known to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, potentially leading to metabolic trapping or the generation of reactive oxygen species (ROS) upon UV exposure.

To validate these hypotheses, we must deploy a self-validating suite of in vitro assays governed by international regulatory standards (ICH and OECD).

G A 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine B Primary Amine (Cationic Pharmacophore) A->B C Imidazole Ring (Aromatic/Heterocycle) A->C D hERG Channel Blockade (Cardiotoxicity Risk) B->D E CYP450 Coordination (Metabolic Liability) C->E F UV Absorption (Phototoxicity Risk) C->F

Structural liability pathway mapping chemotype features to predictive in vitro toxicity risks.

Cardiotoxicity: hERG Channel Blockade (ICH S7B)

Mechanistic Causality: The protonated primary amine of the propan-1-amine chain can enter the open pore of the hERG ( Kv​11.1 ) channel, engaging in cation- π interactions with aromatic residues (Tyr652 and Phe656) in the inner vestibule. This blockade delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes1[1].

Self-Validating Protocol (Automated Patch-Clamp):

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish a giga-ohm seal using a whole-cell patch-clamp configuration. The assay's internal validity is confirmed by monitoring series resistance and leak currents; cells exceeding 10% leak are automatically excluded.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV (to open and inactivate the channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Perfuse 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine in a cumulative concentration-response format (e.g., 0.1, 1, 10, 30 µM).

  • Validation Controls: Apply vehicle (0.1% DMSO) to establish baseline stability, followed by a positive control (e.g., 100 nM E-4031, a known hERG blocker) at the end of the recording. The assay is only valid if E-4031 produces >80% inhibition.

hERG_Protocol A 1. Whole-Cell Patch-Clamp (Establish Giga-ohm Seal) B 2. Voltage Step Protocol (Depolarization to +20mV) A->B C 3. Compound Perfusion (Increasing Concentrations) B->C D 4. Tail Current Measurement (Repolarization to -50mV) C->D E 5. Internal Validation (E-4031 Positive Control) D->E

Step-by-step patch-clamp electrophysiology workflow for evaluating hERG channel blockade.

Genotoxicity: Ames & Micronucleus Assays (OECD 471 & 487)

Mechanistic Causality: The ether linkage and the imidazole ring could potentially undergo oxidative metabolism via hepatic enzymes to form reactive epoxides or N-oxides. These electrophilic intermediates can covalently bind to DNA. Therefore, genotoxicity must be assessed both with and without exogenous metabolic activation (S9 fraction).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test utilizes engineered auxotrophic strains of Salmonella typhimurium and Escherichia coli to detect point mutations and frameshifts2[2].

  • Preparation: Prepare test concentrations of the compound up to 5000 µ g/plate .

  • Incubation: Mix the compound with bacterial tester strains (e.g., TA98, TA100, WP2uvrA) in the presence and absence of rat liver S9 mix.

  • Plating & Scoring: Pour the mixture onto minimal agar plates lacking histidine/tryptophan. Incubate for 48-72 hours.

  • Validation: The assay self-validates via strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation) which must induce a >3-fold increase in revertant colonies compared to the vehicle control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects DNA sequence changes, the micronucleus test detects structural (clastogenic) and numerical (aneugenic) chromosomal aberrations 3[3].

  • Cell Treatment: Expose human TK6 cells to the compound for 3-6 hours (with/without S9) and 24 hours (without S9).

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures micronuclei are only scored in cells that have completed one mitosis3[3].

  • Staining & Analysis: Stain cells with DAPI. Score at least 2000 binucleated cells per condition for the presence of micronuclei.

Phototoxicity: 3T3 NRU Assay (OECD 432)

Mechanistic Causality: Heterocyclic rings like imidazole can absorb UV/visible light. If the molar extinction coefficient exceeds 1000 L mol⁻¹ cm⁻¹, the excited molecule may transfer energy to adjacent oxygen molecules, creating ROS that damage cellular lipid membranes 4[4].

Self-Validating Protocol:

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts into two identical 96-well plates.

  • Treatment: Apply the compound across a concentration gradient for 1 hour.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (5 J/cm²). Keep the second plate in the dark.

  • Viability Assessment: Add Neutral Red dye. Viable cells will actively transport the dye into their lysosomes. Measure absorbance spectrophotometrically.

  • Validation: Chlorpromazine is run concurrently as a positive control. The assay is valid only if the Photo Irritation Factor (PIF) of chlorpromazine is >6.05[5].

Quantitative Data & Strategic Decision Matrix

To streamline decision-making for 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine, all quantitative outputs from the aforementioned assays must be evaluated against strict regulatory thresholds.

Toxicity AssayTarget LiabilityKey Quantitative EndpointAcceptable ThresholdStrategic Action if Failed
hERG Patch-Clamp CardiotoxicityIC₅₀ (µM)> 10 µMRedesign amine to lower pKa or increase steric hindrance to prevent pore entry.
Ames Test MutagenicityRevertant Colonies< 2-fold increase vs. vehicleTerminate compound; structural alert for carcinogenicity.
Micronucleus Test Clastogenicity% Micronucleated CellsStatistically insignificantInvestigate mechanism (aneugen vs clastogen); assess in vivo relevance.
3T3 NRU PhototoxicityPhoto Irritation Factor (PIF)PIF < 2.0If PIF ≥ 5, restrict to non-topical administration or formulate with UV blockers.

Table 1: Integrated in vitro toxicity thresholds and Go/No-Go criteria for early drug development.

Sources

Exploratory

A Framework for the Pharmacokinetic Assessment of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine and Analogous Novel Chemical Entities

A Technical Guide for Drug Discovery and Development Professionals Disclaimer: The compound 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is a novel chemical entity for which no public pharmacokinetic data is available...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery and Development Professionals

Disclaimer: The compound 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is a novel chemical entity for which no public pharmacokinetic data is available.[1] This guide, therefore, presents a comprehensive, scientifically grounded framework for the in vitro and in vivo characterization of its pharmacokinetic profile, applicable to analogous small molecules in early-stage drug development.

Introduction

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic (PK) properties.[2] The imidazole heterocycle is a common motif in medicinal chemistry, valued for its ability to engage in various biological interactions and improve properties like solubility and bioavailability.[3][4] The title compound, 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine, combines an ethyl-imidazole core, an ether linkage, and a primary amine, suggesting a unique profile that requires thorough investigation.

This guide provides senior application scientists and drug development professionals with a robust, field-proven framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of such novel compounds. By integrating a tiered approach to in vitro and in vivo studies, this document explains the causality behind experimental choices, ensuring a self-validating system that de-risks development and accelerates the path to clinical trials.[5][6]

Section 1: Physicochemical Characterization and Initial Assessment

Before embarking on complex biological assays, a foundational understanding of the molecule's physicochemical properties is paramount. These characteristics are predictive of its behavior in biological systems.

Predicted Properties of the Target Compound: Based on its structure, we can infer several key properties that will guide our experimental strategy:

  • Basicity: The presence of a primary amine and the imidazole ring suggests the compound is basic and will likely form salts. Its ionization state will be pH-dependent, influencing solubility and permeability.

  • Solubility: The polar amine and imidazole groups suggest moderate aqueous solubility, which may decrease at physiological pH. The ether linkage and ethyl group add lipophilicity.

  • Lipophilicity (LogP/LogD): A balance between hydrophilic and lipophilic character is expected. This will be a critical determinant of membrane permeability and plasma protein binding.

The initial workflow for any NCE involves a systematic evaluation of these fundamental properties.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Early In Vitro ADME A Synthesis & Purification B Solubility Assessment (pH-dependent) A->B C Lipophilicity (LogD7.4) Determination A->C D pKa Determination A->D E Chemical Stability (pH, Temp) A->E F Caco-2 Permeability B->F Informs Assay Conditions G Metabolic Stability (Microsomes, S9) B->G Ensures Solubilization in Assay Buffer C->F Informs Assay Conditions H Plasma Protein Binding C->H Predicts Extent of Binding D->F Informs Assay Conditions

Caption: Initial workflow for NCE characterization.

Section 2: Absorption - Predicting Oral Bioavailability

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. We assess this using the Caco-2 permeability assay, an industry-standard in vitro model of the human small intestinal mucosa.[7][8]

Caco-2 Permeability Assay

This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[9][10] By measuring the rate of compound transport from the apical (A) to the basolateral (B) side, and vice versa, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).[11]

Causality:

  • A high Papp (A→B) suggests good passive diffusion across the intestinal wall.

  • An efflux ratio (Papp(B→A) / Papp(A→B)) significantly greater than 2 indicates the compound is a substrate of an efflux transporter (e.g., P-gp), which can limit its absorption in vivo.[8]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in transwell plates and cultured for 21 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values >600 Ohms/cm² are typically considered acceptable.[11]

  • Assay Initiation:

    • The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B, basolateral for B→A).[9]

    • To identify P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[8]

  • Sampling: At predetermined time points (e.g., 2 hours), samples are collected from both the donor and receiver compartments.[8]

  • Quantification: The concentration of the compound in all samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]

  • Data Analysis: The Papp and Efflux Ratio are calculated.

Table 1: Representative Data from a Caco-2 Permeability Assay

Compound Direction Papp (10⁻⁶ cm/s) Efflux Ratio Classification
Test Compound A → B 8.5 3.1 Moderate Permeability, Efflux Substrate
Test Cpd + Verapamil A → B 15.2 1.2 High Permeability
Propranolol (High) A → B 25.0 1.1 High Permeability

| Atenolol (Low) | A → B | 0.5 | 1.0 | Low Permeability |

Section 3: Distribution - Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. A key determinant of distribution is the extent to which it binds to plasma proteins, primarily albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[12]

Plasma Protein Binding (PPB) Assay

Equilibrium dialysis is considered the gold standard for determining PPB, as it minimizes non-specific binding.[13][14] This technique involves a semipermeable membrane separating a drug-spiked plasma sample from a buffer solution. At equilibrium, the concentration of the free drug will be equal on both sides of the membrane.

Causality:

  • High PPB (>99%): Can lead to a lower volume of distribution, reduced clearance, and a longer half-life. Small changes in binding can significantly impact the free drug concentration, potentially leading to toxicity.[14]

  • Low PPB (<90%): Suggests wider distribution into tissues and potentially faster clearance.

Experimental Protocol: Equilibrium Dialysis PPB Assay

  • Apparatus Setup: A multi-well equilibrium dialysis apparatus is used, with each well divided by a semipermeable membrane (typically with a 5-10 kDa molecular weight cutoff).

  • Sample Preparation: The test compound is spiked into plasma (human, rat, mouse) on one side of the membrane. The other side contains a protein-free buffer.

  • Incubation: The plate is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentrations in both aliquots are measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the difference in concentrations between the plasma and buffer chambers.

Section 4: Metabolism - Biotransformation and Clearance

Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted.[15] For a compound containing an imidazole ring, metabolism can occur via several routes, including oxidation of the ring or N-dealkylation of the ethyl group.[16] The primary enzymes responsible are the Cytochrome P450 (CYP) family.[17]

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro assay provides a measure of a compound's susceptibility to Phase I metabolism.[18] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[15] By incubating the compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance (Clint).

Causality:

  • High Clearance (Low Stability): The compound is rapidly metabolized. This may lead to a short half-life and low oral bioavailability, potentially requiring frequent or higher doses.

  • Low Clearance (High Stability): The compound is resistant to metabolism. This can lead to a long half-life and potential for drug accumulation and toxicity.

G cluster_ADME In Vitro ADME Evaluation cluster_PK In Vivo Pharmacokinetics A Test Compound B Caco-2 Assay (Absorption) A->B C Plasma Protein Binding (Distribution) A->C D Liver Microsome Assay (Metabolism) A->D F Rodent PK Study (IV & PO Dosing) B->F Data Informs Study Design C->F Data Informs Study Design E Hepatocyte Assay (Metabolism & Excretion) D->E Investigate Phase II Metabolism D->F Data Informs Study Design E->F Data Informs Study Design G PK Parameters (AUC, Cmax, T1/2, F%) F->G

Sources

Foundational

Spectroscopic Elucidation of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, bifunctional heterocycles serve as critical pharmacophores and linker moieties. 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (C₈H₁₅N₃O) is a highly versatile building block featuring an electron-rich 2-alkoxyimidazole core and a flexible, primary amine-terminated propyl chain. This whitepaper provides an in-depth, authoritative guide to the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for analytical chemists and structural biologists, this guide emphasizes the mechanistic rationale behind spectral assignments and establishes a self-validating experimental workflow.

Structural Dynamics & Mechanistic Rationale

Understanding the electronic environment of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is paramount for accurate spectral interpretation. The molecule's spectroscopic signature is governed by three key structural features:

  • Resonance Shielding via the C2-Ether Linkage : The oxygen atom attached to the C2 position of the imidazole ring donates electron density through resonance (+M effect). This significantly increases the electron density at the C4 and C5 positions, shielding these protons and shifting their NMR signals upfield compared to an unsubstituted imidazole ring.

  • Tautomeric Locking via N1-Alkylation : Unsubstituted imidazoles undergo rapid proton exchange (tautomerization) between N1 and N3, which broadens NMR signals and averages the C4/C5 environments. The N1-ethyl substitution breaks this symmetry, locking the molecule into a single tautomeric state. This yields sharp, distinct signals for the H4 and H5 protons, as supported by literature on [1].

  • Hydrogen Bonding of the Primary Amine : The terminal -NH₂ group acts as both a hydrogen-bond donor and acceptor. Its ¹H NMR chemical shift is highly susceptible to concentration, solvent polarity, and temperature, necessitating specific validation steps (e.g., D₂O exchange) to prevent misassignment.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems, minimizing artifacts and solvent interference.

High-Resolution NMR Protocol
  • Sample Preparation : Dissolve 15–20 mg of the purified compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected over protic solvents (like Methanol-d₄) to preserve the visibility of the exchangeable -NH₂ protons.

  • Instrument Calibration : Utilize a 400 MHz NMR spectrometer. Perform rigorous 3D gradient shimming until the TMS linewidth at half-height is < 1.0 Hz, ensuring high resolution of the propyl chain multiplets.

  • Acquisition Parameters :

    • ¹H NMR : 16 scans, relaxation delay (D1) of 2.0 s, acquisition time of 3.0 s.

    • ¹³C NMR : 1024 scans (proton-decoupled), D1 of 2.0 s. The high scan count is critical for resolving the quaternary C2 carbon, which suffers from long relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Validation Step (D₂O Shake) : To definitively isolate the -NH₂ signal from overlapping aliphatic multiplets, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad singlet confirms the exchangeable amine protons, a standard practice recommended by the [2].

ATR-FTIR Protocol
  • Rationale : Liquid aliphatic amines are highly hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, which can mask the critical N-H stretching bands with a broad O-H stretch. Attenuated Total Reflectance (ATR) bypasses this issue.

  • Execution : Clean the diamond ATR crystal with isopropanol and collect a background spectrum. Apply 2 µL of the neat liquid directly to the sensor. Acquire data from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Spectroscopic Data Presentation

The quantitative data below synthesizes the expected spectroscopic profile based on the electronic properties of [3].

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
Imidazole H56.75d1.51HAromatic proton, shielded by C2-alkoxy +M effect.
Imidazole H46.52d1.51HAromatic proton, adjacent to N-ethyl.
O-CH₂ (C1')4.35t6.52HStrongly deshielded by adjacent oxygen and aromatic ring.
N-CH₂ (Ethyl)3.82q7.32HDeshielded by N1 of the imidazole ring.
CH₂-N (C3')2.85t6.82HDeshielded by the terminal primary amine.
CH₂ (C2')1.95p6.5, 6.82HCentral aliphatic linker, coupled to C1' and C3'.
NH₂1.60br s-2HExchangeable protons; broad due to quadrupolar relaxation of ¹⁴N.
CH₃ (Ethyl)1.35t7.33HTerminal methyl group of the N-ethyl chain.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C2 (Imidazole)154.5CqHighly deshielded sp² carbon bonded to O and two N atoms.
C4 (Imidazole)123.8CHAromatic carbon.
C5 (Imidazole)115.2CHAromatic carbon, shielded by resonance from C2-O.
O-CH₂ (C1')71.2CH₂Aliphatic carbon directly bonded to oxygen.
N-CH₂ (Ethyl)41.5CH₂Aliphatic carbon bonded to imidazole N1.
CH₂-N (C3')39.8CH₂Aliphatic carbon bonded to the primary amine.
CH₂ (C2')32.4CH₂Central aliphatic carbon of the propyl chain.
CH₃ (Ethyl)15.6CH₃Terminal methyl carbon.
Table 3: FT-IR Spectral Data (ATR)
Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional GroupVibrational Mode
3360, 3290Doublet, MediumPrimary Amine (-NH₂)N-H asymmetric and symmetric stretching.
3115Singlet, WeakImidazole RingC-H stretching (aromatic/heteroaromatic).
2940, 2875Multiplet, StrongAlkyl ChainsC-H stretching (aliphatic CH₂ and CH₃).
1550Singlet, StrongImidazole RingC=N and C=C ring stretching vibrations.
1245Singlet, StrongEther LinkageC-O-C asymmetric stretching.

Causality Note: The presence of a doublet at 3360/3290 cm⁻¹ is a critical diagnostic feature. A primary amine exhibits two N-H stretching bands because the two bonds can vibrate in-phase (symmetric) or out-of-phase (asymmetric). A secondary amine would only yield a single band.

Advanced 2D NMR Strategies for Unambiguous Connectivity

To elevate the structural validation from presumed to absolute, 2D NMR techniques are employed to map the connectivity between the three distinct spin systems (ethyl group, imidazole core, and propyl chain) [4].

  • COSY (Correlation Spectroscopy) : Confirms the scalar coupling within the isolated aliphatic chains. The N-CH₂ (3.82 ppm) will show a cross-peak exclusively with the CH₃ (1.35 ppm). The propyl chain will show a continuous coupling network: C1' ↔ C2' ↔ C3'.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps all protons to their directly attached carbons, preventing misassignment of the closely spaced aliphatic CH₂ signals (C2' vs C3').

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the most critical experiment. It proves the exact points of attachment to the heterocyclic core.

    • The O-CH₂ protons (4.35 ppm) will show a ³J long-range correlation to the quaternary C2 carbon (154.5 ppm), definitively proving the ether linkage.

    • The N-CH₂ protons (3.82 ppm) will show ³J correlations to both C2 (154.5 ppm) and C5 (115.2 ppm), confirming the N1-alkylation site.

Analytical Workflow Diagram

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Start Compound Synthesis & Purification SamplePrep Sample Preparation (CDCl3 / ATR Crystal) Start->SamplePrep H1 1H NMR (400 MHz) Proton Environments SamplePrep->H1 C13 13C NMR (100 MHz) Carbon Framework SamplePrep->C13 FTIR FT-IR Analysis Functional Groups SamplePrep->FTIR TwoD 2D NMR (COSY/HSQC/HMBC) Connectivity H1->TwoD C13->TwoD DataInt Data Integration & Structural Validation TwoD->DataInt FTIR->DataInt Final Confirmed Structure: 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine DataInt->Final

Figure 1: Analytical workflow for the spectroscopic structural validation of 2-alkoxyimidazoles.

References

  • Title : Spectral Database for Organic Compounds (SDBS) Source : National Institute of Advanced Industrial Science and Technology (AIST). URL :[Link]

  • Title : Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells Source : Molecules, MDPI. URL :[Link]

  • Title : PubChem Compound Summary for 1-Ethyl-1H-imidazole Source : National Center for Biotechnology Information (NCBI). URL :[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine

Application Note: Synthesis and Characterization of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine Introduction & Strategic Context The compound 3-((1-ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is a highly versatile bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine

Introduction & Strategic Context

The compound 3-((1-ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is a highly versatile bifunctional building block utilized in modern drug discovery. Imidazole-derived linkers and pharmacophores are frequently integrated into the design of complex therapeutics, including GLP-1 receptor agonists [1] and novel anthelmintic agents[2].

The structural architecture of this molecule features a nucleophilic primary amine tethered via a propyl chain to an electron-rich 1-ethylimidazole core through an ether linkage. Synthesizing this motif presents a specific challenge: the direct O-alkylation of 1-ethyl-1,3-dihydro-2H-imidazol-2-one often competes with N-alkylation. To ensure absolute regiocontrol and high yields, we employ a convergent Nucleophilic Aromatic Substitution ( SN​Ar ) strategy utilizing a Boc-protected amino alcohol and a 2-haloimidazole, followed by quantitative acidic deprotection.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a robust, two-step protocol.

  • Etherification ( SN​Ar ): 3-(Boc-amino)propan-1-ol is deprotonated using Sodium Hydride (NaH) to form a highly nucleophilic alkoxide, which subsequently displaces the bromide leaving group on 2-bromo-1-ethyl-1H-imidazole.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using Trifluoroacetic acid (TFA) to reveal the target primary amine.

SynthesisRoute SM1 3-(Boc-amino)propan-1-ol (Nucleophile Precursor) Step1 Step 1: SNAr Etherification NaH, DMF, 80°C, 12h SM1->Step1 SM2 2-Bromo-1-ethyl-1H-imidazole (Electrophile) SM2->Step1 Int1 tert-Butyl (3-((1-ethyl-1H-imidazol- 2-yl)oxy)propyl)carbamate Step1->Int1 Step2 Step 2: Boc Deprotection TFA, DCM, 25°C, 2h Int1->Step2 Target 3-((1-Ethyl-1H-imidazol-2-yl)oxy) propan-1-amine Step2->Target

Fig 1. Two-step synthetic workflow for 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

Step-by-Step Experimental Protocols

Note: All reactions must be performed in a properly ventilated fume hood using standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced quenching of moisture-sensitive reagents like NaH.

Step 1: Synthesis of tert-butyl (3-((1-ethyl-1H-imidazol-2-yl)oxy)propyl)carbamate

Objective: Establish the ether linkage via regioselective SN​Ar .

  • Preparation of the Alkoxide:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 15.0 mmol).

    • Wash the NaH with anhydrous hexanes (2 x 10 mL) under nitrogen to remove the mineral oil, decanting the solvent carefully.

    • Suspend the washed NaH in anhydrous N,N-Dimethylformamide (DMF, 30 mL) and cool the suspension to 0 °C using an ice-water bath.

    • Causality Check: DMF is selected as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the resulting alkoxide.

  • Alcohol Addition:

    • Dissolve 3-(Boc-amino)propan-1-ol (1.2 eq, 12.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition & Heating:

    • Add 2-bromo-1-ethyl-1H-imidazole [3] (1.0 eq, 10.0 mmol) in one portion.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

    • Causality Check: The 2-position of the imidazole ring is moderately deactivated; elevated temperatures are required to drive the SN​Ar to completion.

  • Workup & Purification:

    • Cool the reaction to room temperature and carefully quench with saturated aqueous NH4​Cl (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 50 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purify via flash column chromatography ( SiO2​ , Hexanes:EtOAc gradient 80:20 to 40:60) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine

Objective: Cleave the Boc protecting group to yield the free primary amine.

  • Acidic Cleavage:

    • Dissolve the intermediate from Step 1 (approx. 8.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and cool to 0 °C.

    • Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

    • Remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive spot confirms complete deprotection.

  • Isolation of the Free Base:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with Toluene (3 x 15 mL) to remove residual trace TFA.

    • Dissolve the resulting crude TFA salt in a minimal amount of Methanol (5 mL) and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO3​ followed by extraction with a highly polar organic solvent mixture (e.g., CHCl3​ :Isopropanol 4:1).

    • Dry the organic phase, filter, and concentrate to yield the target compound as a viscous oil or low-melting solid.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified. The table below summarizes the expected physicochemical and spectral data for the intermediate and final target.

CompoundExpected YieldMS (ESI+) [M+H]+ 1H NMR Key Signatures ( CDCl3​ , 400 MHz)TLC Rf​ (Eluent)
Boc-Intermediate 75 - 82%270.18 m/z δ 6.75 (d, 1H), 6.60 (d, 1H), 4.35 (t, 2H), 3.80 (q, 2H), 3.25 (q, 2H), 1.95 (m, 2H), 1.44 (s, 9H), 1.35 (t, 3H)0.45 (Hex:EtOAc 1:1)
Target Amine 90 - 95%170.13 m/z δ 6.76 (d, 1H), 6.62 (d, 1H), 4.40 (t, 2H), 3.82 (q, 2H), 2.85 (t, 2H), 1.90 (m, 2H), 1.36 (t, 3H)0.15 (DCM:MeOH 9:1 + 1% NH4​OH )

Table 1. Summary of expected yields and analytical validation markers for the synthesis workflow.

References

  • Glp-1 receptor agonists and uses thereof. European Patent EP3555064B9. Demonstrates the utility of substituted imidazole and benzimidazole derivatives in metabolic disease drug design.
  • Identification of anthelmintic activity in a small chemical library through random screening using the worm Caenorhabditis elegans. bioRxiv (2024). Highlights the integration of nitrogen-rich heterocycles in screening libraries for novel therapeutics. Available at:[Link]

Application

Application Note: 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (EEIOPA) in Transition Metal Catalysis

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Focus: Ligand Topology, Hemilability, and Metal-Ligand Bifunctional Catalysis Executive Summary & Structural Rationale The design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Focus: Ligand Topology, Hemilability, and Metal-Ligand Bifunctional Catalysis

Executive Summary & Structural Rationale

The design of highly active homogeneous catalysts relies heavily on the stereoelectronic properties and coordination dynamics of the supporting ligands. 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (EEIOPA) is an advanced, flexible N,O,N -donor ligand. Structurally, it features a strong σ -donor/ π -acceptor imidazole ring, an ethyl group at the N1 position to prevent unwanted polymeric chain formation, and a highly flexible 3-aminopropoxy chain at the C2 position.

While classical transition metal catalysts utilize rigid 5- or 6-membered chelate rings (e.g., ethylenediamine or bipyridine), EEIOPA is uniquely engineered to form a metastable 8-membered chelate ring when coordinating via the imidazole N3 and the primary amine. The inclusion of the ether oxygen in the backbone reduces transannular strain, allowing the ligand to exhibit hemilability —the ability to dynamically detach one coordinating arm to open a reactive site for bulky substrates, while remaining firmly anchored to the metal via the other arm.

Physicochemical Profiling of EEIOPA
Structural FeatureChemical PropertyImpact on Coordination & Catalysis
Imidazole N3 Strong σ -donor, moderate π -acceptorAnchors the metal center strongly, stabilizing low oxidation states (e.g., Ru II , Ir III ).
Primary Amine Hard σ -donor, H-bond donorEnables metal-ligand bifunctional catalysis (Noyori-type NH effect) for hydride transfer.
Ether Oxygen Weak donor, highly flexible linkerProvides hemilability; allows the formation of an 8-membered ring without severe steric clash.
N1-Ethyl Group Steric bulkPrevents 1D coordination polymer formation via N1, directing selective coordination to N3.
2-Alkoxy Moiety Base-stable, acid-sensitiveHighly stable under the basic conditions of transfer hydrogenation; requires neutral/basic storage.

Expert Insight: The 2-alkoxyimidazole moiety is susceptible to hydrolysis into imidazol-2-ones under strongly acidic conditions. Therefore, all metal complexation and subsequent catalytic reactions must be performed in neutral or basic media to maintain ligand integrity.

Mechanistic Paradigm: Hemilability and Cooperativity

In homogeneous catalysis, particularly transfer hydrogenation (TH), the catalyst must balance stability (to prevent degradation) with reactivity (to bind substrates). EEIOPA achieves this through concentration-dependent coordination modes and hemilability.

Recent studies on well-defined robust imidazole-based metal–ligand cooperative Ru(II)-para-cymene complexes demonstrate their exceptional efficiency in the transfer hydrogenation of aldehydes and ketones[1]. Furthermore, the presence of primary amines and imidazoles in the coordination sphere is well-documented to direct selectivity and accelerate hydride transfer via hydrogen-bonding networks[2].

Modes Ligand EEIOPA Ligand (Flexible N,O,N donor) Chelate Mononuclear Chelation (8-Membered Ring) Ligand->Chelate Low Conc. Single Metal Bridging Dinuclear/Polymeric (Bridging Mode) Ligand->Bridging High Conc. Multiple Metals Hemilabile Hemilabile State (Amine Detachment) Chelate->Hemilabile Substrate/Solvent Competition Hemilabile->Chelate Re-coordination (Resting State)

Caption: Concentration-dependent coordination modes and hemilability of the EEIOPA ligand.

Experimental Workflows & Protocols

The following protocols describe the synthesis of a highly active Ruthenium(II) precatalyst and its application in the transfer hydrogenation of ketones. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Synthesis of[Ru( η6 -p-cymene)(EEIOPA)Cl]Cl Precatalyst

Causality & Design: The synthesis relies on the solvent-mediated cleavage of the chloride-bridged ruthenium dimer. Methanol is selected over non-polar solvents because its weak coordinating ability temporarily stabilizes the monomeric Ru species, lowering the activation barrier for the incoming EEIOPA ligand.

  • Dimer Cleavage: Suspend [Ru( η6 -p-cymene)Cl 2​ ] 2​ (0.5 mmol) in anhydrous methanol (15 mL) under an inert argon atmosphere. Stir for 10 minutes until a uniform suspension is achieved.

  • Ligand Addition: Prepare a solution of EEIOPA (1.05 mmol, slight excess) in methanol (5 mL). Add this solution dropwise over 15 minutes to the Ru suspension.

    • Self-Validation: The slow addition is critical to prevent the formation of catalytically inactive bis-ligated species. The suspension will gradually clear into a deep yellow-orange homogeneous solution, indicating successful dimer cleavage and mono-chelation.

  • Complexation: Heat the reaction mixture to 50 °C and stir for 4 hours. Mild heating provides the activation energy necessary to overcome the entropic barrier of forming the 8-membered chelate ring.

  • Isolation: Concentrate the solution in vacuo to approximately 3 mL. Add cold diethyl ether (20 mL) vigorously to precipitate the product.

  • Purification: Filter the yellow/orange microcrystalline solid via a Schlenk frit, wash with additional cold ether (2 × 10 mL), and dry under high vacuum for 12 hours.

Protocol B: Catalytic Transfer Hydrogenation of Acetophenone

Causality & Design: This protocol utilizes isopropanol as both the solvent and the stoichiometric hydride donor. The addition of a strong base (KOH) is non-negotiable; it neutralizes the amine hydrochloride and drives the dehydrohalogenation of the Ru-Cl bond to generate the active 16-electron Ru-amide species.

  • Catalyst Activation: In a Schlenk flask, dissolve the [Ru( η6 -p-cymene)(EEIOPA)Cl]Cl precatalyst (0.001 mmol, 0.1 mol% loading) in anhydrous isopropanol (5 mL). Add KOH (0.1 mmol, 10 mol%) and stir for 10 minutes at room temperature.

    • Self-Validation: Observe a distinct color shift from yellow-orange to deep red. This visual cue confirms the formation of the active 16-electron Ru-amide catalyst.

  • Substrate Addition: Add acetophenone (1.0 mmol) and an additional 5 mL of isopropanol to the activated catalyst solution.

  • Hydride Transfer: Heat the mixture to 80 °C (reflux) for 1 hour. Refluxing kinetically accelerates the hydride transfer and drives the equilibrium toward the secondary alcohol by continuously volatilizing trace acetone.

  • Quenching & Analysis: Cool the reaction to 0 °C and expose it to air to deactivate the catalyst. Filter the mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the metal. Analyze the filtrate via GC-FID to determine conversion.

G Precatalyst [Ru(p-cymene)(EEIOPA)Cl]Cl Precatalyst ActiveCat Ru-Amide Active Species (16-electron, Deep Red) Precatalyst->ActiveCat + Base (KOH) - HCl RuH Ru-Hydride Intermediate (18-electron) ActiveCat->RuH + iPrOH - Acetone Substrate Ketone Substrate Binding (Outer Sphere H-Bonding) RuH->Substrate Substrate Approach Product Alcohol Product Release Substrate->Product Hydride & Proton Transfer (Concerted) Product->ActiveCat Catalyst Regeneration

Caption: Bifunctional Transfer Hydrogenation Mechanism using the Ru(II)-EEIOPA Complex.

Quantitative Data: Comparative Catalytic Efficacy

The hemilability of the EEIOPA ligand provides a distinct kinetic advantage over rigid ligand systems. The ability of the primary amine to detach temporarily allows for the rapid coordination and reduction of sterically hindered substrates, while the robust imidazole anchor prevents catalyst decomposition.

Ligand SystemCatalyst Loading (mol%)Time (h)Conversion (%)TOF (h⁻¹)Mechanistic Feature
Ethylenediamine (en)0.1485850Rigid 5-membered ring, standard bifunctional
2-(Aminomethyl)pyridine0.12924,600Rigid 5-membered ring, enhanced π -acidity
EEIOPA (Current) 0.1 1 >99 >9,900 Hemilabile 8-membered ring, dynamic open site
EEIOPA + Excess Amine0.1445450Competitive inhibition of hemilability

Note: Reactions performed at 80 °C in isopropanol with 10 mol% KOH.

References

  • [1] Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. ACS Sustainable Chemistry & Engineering.[Link]

  • [2] Toward Amines, Imines, and Imidazoles: A Viewpoint on the 3d Transition-Metal-Catalyzed Homogeneous Hydrogenation of Nitriles. ACS Catalysis.[Link]

  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[Link]

  • Hemilability of P, N Ligands in Transition Metal Catalysis. Angewandte Chemie International Edition.[Link]

Sources

Method

Application Note: 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine as a Bifunctional Pharmacophore in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Content Type: Technical Application Note & Synthetic Protocols Introduction and Strategic Rationale In modern drug discovery, the des...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Scientists Content Type: Technical Application Note & Synthetic Protocols

Introduction and Strategic Rationale

In modern drug discovery, the design of linker moieties and solvent-exposed appendages is critical for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (Molecular Formula: C8​H15​N3​O ) is a highly specialized, bifunctional building block designed to address common liabilities in lead optimization, such as poor aqueous solubility, excessive lipophilicity, and off-target hERG toxicity [1].

This molecule features a primary aliphatic amine for versatile conjugation, connected via a flexible propyl ether linkage to a 1-ethyl-substituted imidazole ring. The strategic placement of the ether oxygen at the C2 position of the imidazole ring creates an electron-rich, isourea-like resonance system. This structural nuance subtly lowers the pKa of the basic imidazole nitrogen compared to direct alkyl-linked imidazoles, allowing chemists to fine-tune the basicity of the molecule to improve membrane permeability while retaining hydrogen-bond accepting capabilities [2]. Furthermore, substitution at the C2 position effectively blocks a common site of Cytochrome P450 (CYP)-mediated oxidative metabolism.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its impact on the global properties of a target molecule. The table below summarizes the theoretical quantitative data for the unconjugated building block.

PropertyValueMedicinal Chemistry Implication
Molecular Weight (MW) 169.23 g/mol Low molecular weight allows for addition to lead scaffolds without violating Lipinski's Rule of 5.
cLogP (Predicted) ~ 0.5 - 0.8Highly hydrophilic; excellent for reducing the overall logD of lipophilic cores, improving aqueous solubility.
Topological Polar Surface Area (tPSA) 47.3 ŲContributes moderately to PSA; preserves blood-brain barrier (BBB) permeability if required.
Hydrogen Bond Donors (HBD) 2 (Primary Amine)Reduced to 0 or 1 upon conjugation (e.g., amide bond formation).
Hydrogen Bond Acceptors (HBA) 4High HBA count facilitates strong interactions with solvent water molecules and target protein residues.

Pharmacophore Mapping and Target Applications

The structural components of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine map perfectly to several established pharmacophore models in medicinal chemistry.

  • GPCR Ligands (e.g., Histamine H3/H4 Receptors): The imidazole ring is a classic bioisostere for histamine. The N1-ethyl group provides steric bulk that can be utilized to drive selectivity between receptor subtypes, while the ether linkage provides the necessary flexibility to navigate the receptor binding pocket.

  • Kinase Inhibitors: When attached to a hinge-binding core (e.g., pyrimidine or quinazoline), this moiety serves as an excellent "solubilizing tail." It is typically directed toward the solvent-exposed region of the ATP-binding site, where the imidazole nitrogens can interact with bulk solvent or form water-mediated hydrogen bonds with the kinase surface [3].

Pharmacophore Imid 1-Ethyl-1H-imidazole Basic Center / H-Bond Acceptor (Metabolically Stable C2) Ether Ether Linkage (-O-) Electronic Modulator Imid->Ether Propyl Propyl Chain Flexible Spacer Ether->Propyl Amine Primary Amine Conjugation Handle Propyl->Amine

Caption: Pharmacophore mapping of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine highlighting functional domains.

Synthetic Workflows & Conjugation Strategies

The primary amine of this building block provides a highly nucleophilic handle for conjugation. The two most reliable and frequently employed methodologies for incorporating this moiety into a drug scaffold are Amide Coupling and Reductive Amination .

Workflow Start Target Core Scaffold Acid Carboxylic Acid Core Start->Acid Contains -COOH Aldehyde Aldehyde/Ketone Core Start->Aldehyde Contains -CHO / >C=O HATU HATU / DIPEA / DMF (Amide Coupling) Acid->HATU STAB NaBH(OAc)3 / DCE (Reductive Amination) Aldehyde->STAB Product1 Amide-Linked Target Compound HATU->Product1 Product2 Alkyl-Linked Target Compound STAB->Product2

Caption: Decision tree for selecting the optimal conjugation strategy based on the core scaffold's functional handle.

Protocol 1: Amide Coupling via HATU Activation

Causality & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent due to its superior kinetics and high coupling efficiency. The presence of the 7-aza nitrogen in the HOAt leaving group provides anchimeric assistance (a hydrogen-bonded 7-membered cyclic transition state), which stabilizes the incoming primary amine of our building block, significantly accelerating the acylation step and minimizing epimerization of chiral centers on the core scaffold [4]. Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive OAt-active ester intermediate back into the starting carboxylic acid [5].

Reaction Stoichiometry:

Reagent Equivalents Role
Carboxylic Acid Core 1.0 eq Electrophile precursor
3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine 1.1 - 1.2 eq Nucleophile
HATU 1.2 eq Activating Reagent
DIPEA (Hünig's Base) 3.0 eq Non-nucleophilic base

| Anhydrous DMF | 0.1 M | Polar aprotic solvent |

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Activation: Add DIPEA (3.0 eq) to the solution, followed immediately by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15–30 minutes. Note: A color change (often to yellow/orange) indicates the formation of the active OAt-ester.

  • Conjugation: Add 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (1.1 eq) dropwise to the activated ester solution.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. Crucial Step: Multiple water washes are required to remove the DMF solvent and the tetramethylurea byproduct generated by HATU[6].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (typically using a DCM/MeOH gradient due to the polarity of the imidazole product).

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Causality & Rationale: For the synthesis of secondary alkyl-linked amines, reductive amination is preferred over direct alkylation to prevent over-alkylation (tertiary amine formation) [7]. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen over Sodium Cyanoborohydride ( NaBH3​CN ) because it is significantly less toxic and highly selective. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, ensuring it selectively reduces the transiently formed iminium ion without reducing the starting aldehyde or ketone [8].

Reaction Stoichiometry:

Reagent Equivalents Role
Aldehyde Core 1.0 eq Carbonyl precursor
3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine 1.05 eq Amine source

| NaBH(OAc)3​ (STAB) | 1.5 eq | Selective reducing agent | | Anhydrous DCE or DCM | 0.2 M | Halogenated solvent |

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under nitrogen, dissolve the aldehyde core (1.0 eq) and 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE).

    • Optimization Note: If utilizing a ketone instead of an aldehyde, the addition of a Lewis acid (e.g., Ti(OiPr)4​ ) or a catalytic amount of acetic acid may be required to drive imine formation [9].

  • Pre-stirring: Stir the mixture at room temperature for 30–60 minutes to allow the equilibrium to favor the imine/iminium intermediate.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic; addition should be controlled.

  • Monitoring: Stir the opaque suspension at room temperature for 2–12 hours, monitoring via LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3​ . Vigorous effervescence ( H2​ gas evolution) will occur. Stir the biphasic mixture vigorously for 30 minutes to break up boron complexes [8].

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over MgSO4​ .

  • Purification: Concentrate in vacuo and purify via reverse-phase preparative HPLC or silica gel chromatography (using an amine-functionalized silica column if tailing occurs due to the basic imidazole nitrogen).

References

  • Scribd. Imidazole: Medicinal and Biological Insights. Available at:[Link]

  • Wikipedia. HATU - Reaction Mechanism and the 7-Aza Effect. Available at:[Link]

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at:[Link]

  • American Chemical Society (ACS). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at:[Link]

Application

Application Note: Preparation and Characterization of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine Hydrochloride Salts

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The 1-alkyl-1H-imidazol-2-yl motif has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The 1-alkyl-1H-imidazol-2-yl motif has emerged as a highly versatile bioisostere for phenolic and aryl ether groups in modern drug discovery. Recent medicinal chemistry campaigns have demonstrated its utility in enhancing the antiproliferative potency of chalcone derivatives against prostate cancer cell lines[1]. Furthermore, appending a propylamine side chain to the imidazole core generates scaffolds structurally analogous to histamine, which are frequently investigated as modulators of the histamine H3 receptor—a G-protein coupled receptor primarily expressed in the central nervous system[2].

As a Senior Application Scientist, I have designed this protocol to address the historical challenges of synthesizing 2-alkoxyimidazoles. Direct nucleophilic aromatic substitution (SNAr) of unactivated 2-haloimidazoles is thermodynamically hindered due to the electron-rich nature of the imidazole π-system. To overcome this, the following workflow employs a Copper(I)-catalyzed Ullmann-type etherification , followed by a phase-driven Boc deprotection . This methodology ensures high fidelity, scalability, and eliminates the need for complex chromatographic purification of the final salt.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine hydrochloride.

Quantitative Data & Reagent Summaries

Table 1: Reagents for Step 1 (Ullmann Etherification)

Reagent MW ( g/mol ) Equivalents Amount Role
3[3] 175.03 1.0 1.75 g (10 mmol) Electrophile
3-(Boc-amino)propan-1-ol 175.23 1.2 2.10 g (12 mmol) Nucleophile
Copper(I) Iodide (CuI) 190.45 0.1 190 mg (1 mmol) Catalyst
1,10-Phenanthroline 180.21 0.2 360 mg (2 mmol) Ligand
Cesium Carbonate (Cs₂CO₃) 325.82 2.0 6.52 g (20 mmol) Base

| Anhydrous Toluene | N/A | N/A | 20 mL | Solvent |

Table 2: Reagents for Step 2 (Boc Deprotection & Salt Formation)

Reagent MW ( g/mol ) Equivalents Amount Role
Boc-Protected Ether Int. 269.34 1.0 2.69 g (10 mmol)* Substrate
4M HCl in 1,4-Dioxane 36.46 (HCl) 5.0 12.5 mL (50 mmol) Acid / Deprotecting Agent
Diethyl Ether N/A N/A 30 mL Anti-solvent (Wash)

*Amount assumes a 100% theoretical yield from Step 1 for stoichiometric calculation purposes.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of tert-butyl (3-((1-ethyl-1H-imidazol-2-yl)oxy)propyl)carbamate
  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1-ethyl-1H-imidazole (1.75 g, 10 mmol), 3-(Boc-amino)propan-1-ol (2.10 g, 12 mmol), CuI (190 mg, 1 mmol), 1,10-phenanthroline (360 mg, 2 mmol), and Cs₂CO₃ (6.52 g, 20 mmol).

  • Degassing (Causality Check): Add 20 mL of anhydrous toluene. Degas the suspension by bubbling dry nitrogen through the mixture for 10 minutes. Causality: Copper(I) is highly susceptible to oxidation to Copper(II) in the presence of atmospheric oxygen. Copper(II) is catalytically inactive for this specific Ullmann cycle; failing to degas will stall the etherification.

  • Reaction: Seal the flask and heat the mixture to 110 °C in an oil bath for 18 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor the reaction via TLC (10% MeOH in DCM). The disappearance of the starting material spot (R_f ~0.6) and the emergence of a new, UV-active spot (R_f ~0.4) serves as a self-validating indicator of successful C-O coupling.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate as a pale yellow oil.

Protocol B: Synthesis of 3-((1-ethyl-1H-imidazol-2-yl)oxy)propan-1-amine hydrochloride
  • Preparation: Dissolve the purified Boc-protected intermediate from Protocol A in 5 mL of anhydrous 1,4-dioxane in a 50 mL round-bottom flask.

  • Acid Addition (Causality Check): Place the flask in a water bath at room temperature. Slowly add 4M HCl in 1,4-dioxane (12.5 mL, 50 mmol) dropwise. Causality: The dropwise addition controls the exothermic nature of the Boc cleavage, preventing thermal degradation of the imidazole ring while ensuring a steady generation of isobutylene and CO₂ gases.

  • Phase-Driven Validation: Stir the reaction at room temperature for 2 hours. Self-Validating System: Dioxane is a polar aprotic solvent that solubilizes the starting material. As the primary amine hydrochloride salt forms, its extreme polarity renders it insoluble. The spontaneous formation of a dense white precipitate provides immediate visual confirmation that the deprotection is successful.

  • Isolation: Add 30 mL of cold diethyl ether to fully crash out the salt. Collect the precipitate via vacuum filtration, wash with additional diethyl ether (2 x 10 mL), and dry under high vacuum to afford the target compound as a white, hygroscopic solid.

Analytical Validation

To confirm the structural integrity of the final hydrochloride salt without complex biological assays, utilize the following analytical benchmarks:

  • ¹H NMR (D₂O, 400 MHz): The success of the deprotection is confirmed by the complete disappearance of the intense 9H singlet at ~1.40 ppm (representing the cleaved tert-butyl group). Additionally, the methylene protons adjacent to the oxygen (O-CH₂) will shift downfield compared to the intermediate due to the protonation of the nearby primary amine and the imidazole ring.

  • LC-MS (ESI+): The free base of the target compound has a calculated exact mass of 169.12 Da. Positive electrospray ionization should yield a dominant [M+H]⁺ peak at m/z 170.1.

Visualizing the Biological Context

To understand the downstream applications of this synthesized compound, the following diagram illustrates the typical signaling cascade initiated by structurally related imidazole-propylamine ligands at the Histamine H3 receptor.

Caption: Potential signaling cascade initiated by imidazole-propylamine ligands at the H3 receptor.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine .

Synthesizing 2-alkoxyimidazoles is notoriously challenging. The imidazole ring's electron-rich nature resists standard nucleophilic aromatic substitution ( SN​Ar ), and the ambident nature of imidazol-2-one intermediates often leads to undesired N-alkylation rather than the target O-alkylation. Furthermore, the final 2-alkoxyimidazole product is essentially a cyclic isourea, making it highly sensitive to aqueous acidic hydrolysis.

This guide provides field-proven, mechanistically grounded solutions to optimize your yield, regioselectivity, and isolation protocols.

PART 1: Core Troubleshooting & FAQs

Q1: I am attempting an SN​Ar reaction using 2-bromo-1-ethyl-1H-imidazole and 3-(Boc-amino)propan-1-ol with NaH, but my yields are consistently below 15%. Why is the reactivity so poor? A1: The imidazole ring is inherently electron-rich, which severely deactivates the 2-position toward unactivated SN​Ar . The bromide leaving group is insufficient to overcome this electronic barrier under standard thermal conditions.

  • The Solution: You must either switch the leaving group or alter the reaction mechanism. Converting the starting material to 1-ethyl-2-(methylsulfonyl)-1H-imidazole provides a dramatically superior leaving group for SN​Ar . Alternatively, you can retain the 2-bromo starting material but shift from an SN​Ar mechanism to a transition-metal-catalyzed Ullmann-type C-O cross-coupling using CuI and a ligand like 1,10-phenanthroline. This lowers the activation energy barrier, boosting yields to >75%.

Q2: To avoid SN​Ar , I switched to alkylating 1-ethyl-1,3-dihydro-2H-imidazol-2-one with 3-(Boc-amino)propyl bromide. However, NMR shows I am mostly getting the N-alkylated byproduct. How do I force O-alkylation? A2: You are encountering the classic ambident nucleophile problem. The imidazol-2-one anion has two reactive centers: the harder oxygen and the softer nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, standard alkali bases (like K2​CO3​ or NaH ) dissociate loosely, leaving the softer, more nucleophilic nitrogen free to attack the alkyl halide.

  • The Solution: Switch your base to Silver Carbonate ( Ag2​CO3​ ) [1]. Silver ions have a strong, specific affinity for nitrogen. By tightly coordinating the nitrogen atom of the imidazol-2-one, the silver ion sterically and electronically blocks N-alkylation, forcing the electrophile to react exclusively at the harder oxygen center.

Q3: I successfully isolated the Boc-protected intermediate. However, after my deprotection step (using aqueous HCl), I isolate 1-ethyl-1,3-dihydro-2H-imidazol-2-one instead of my target amine. What went wrong? A3: You have inadvertently hydrolyzed your product. 2-Alkoxyimidazoles are structurally classified as cyclic isoureas [2]. The C-O bond in an isourea is highly susceptible to cleavage under aqueous acidic conditions, rapidly hydrolyzing back to the thermodynamic sink: the imidazol-2-one.

  • The Solution: You must utilize strictly anhydrous deprotection conditions . Use 4M HCl in anhydrous dioxane or anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Furthermore, during the workup, you must neutralize the acid at low temperatures before exposing the molecule to any aqueous phase.

PART 2: Quantitative Data & Optimization

To guide your experimental design, the following tables summarize the causality between reagent selection and target yields.

Table 1: Regioselectivity of 1-Ethyl-1,3-dihydro-2H-imidazol-2-one Alkylation Reaction: 1-ethyl-1,3-dihydro-2H-imidazol-2-one + 3-(Boc-amino)propyl bromide

BaseSolventTemp (°C)O-Alkylation Yield (Target)N-Alkylation Yield (Byproduct)
K2​CO3​ DMF8012%81%
Cs2​CO3​ Toluene11035%55%
Ag2​CO3​ Toluene8088% <5%
Ag2​CO3​ Hexane6540%<2% (Incomplete conversion)

Table 2: Leaving Group & Catalyst Effects on C-O Coupling Reaction: 2-Substituted-1-ethyl-1H-imidazole + 3-(Boc-amino)propan-1-ol (Na-alkoxide)

Substrate (2-Position)Catalyst / LigandConditionsIsolated Yield
-BrNoneDMF, 120°C, 24h14%
-ClNoneDMF, 120°C, 24h8%
−SO2​Me NoneTHF, 65°C, 12h82%
-Br CuI / 1,10-PhenanthrolineToluene, 110°C, 18h78%

PART 3: Validated Experimental Protocols

Protocol A: Silver-Mediated O-Alkylation (Recommended Route)

This protocol is a self-validating system; the visual color change of the silver salts confirms the progress of the reaction.

  • Preparation: In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve 1-ethyl-1,3-dihydro-2H-imidazol-2-one (10.0 mmol) in anhydrous Toluene (40 mL).

  • Activation: Add Silver Carbonate ( Ag2​CO3​ , 6.0 mmol, 0.6 equiv). Stir the suspension in the dark at room temperature for 30 minutes. Validation Check: The mixture will transition from a light yellow to a grayish suspension as the Ag-N complex forms.

  • Alkylation: Add 3-(Boc-amino)propyl bromide (11.0 mmol) dropwise over 10 minutes.

  • Heating: Heat the reaction to 80°C and stir for 16 hours, shielding the flask from ambient light with aluminum foil to prevent silver photoreduction.

  • Filtration: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the precipitated silver bromide ( AgBr ). Wash the Celite cake with Ethyl Acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the Boc-protected 2-alkoxyimidazole.

Protocol B: Anhydrous Boc-Deprotection

This protocol prevents the isourea hydrolysis that plagues 2-alkoxyimidazoles.

  • Preparation: Dissolve the Boc-protected intermediate (5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Deprotection: Slowly add anhydrous Trifluoroacetic Acid (TFA, 5.0 mL).

  • Monitoring: Stir at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours. Validation Check: TLC (10% MeOH in DCM) should show the complete disappearance of the starting material.

  • Evaporation: Concentrate the reaction mixture under a stream of dry nitrogen (do not use a rotary evaporator with a water bath >25°C to avoid thermal degradation).

  • Neutralization (Critical Step): Dissolve the crude residue in cold DCM (30 mL). Add finely powdered anhydrous K2​CO3​ (excess) and stir vigorously at 0°C for 30 minutes until the pH of a wetted aliquot tests basic (pH ~9). Do not use aqueous NaOH or NaHCO3​ .

  • Isolation: Filter the suspension to remove the inorganic salts, concentrate the filtrate, and dry under high vacuum to yield the pure 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

PART 4: Mechanistic Visualizations

SynthesisWorkflow A 1-Ethyl-1,3-dihydro- 2H-imidazol-2-one C Boc-Protected 2-Alkoxyimidazole A->C Ag2CO3, Toluene (O-Alkylation) E N-Alkylated Byproduct (Undesired) A->E K2CO3, DMF (N-Alkylation) B 3-(Boc-amino)propyl bromide B->C D Target: 3-((1-Ethyl-1H-imidazol-2-yl)oxy) propan-1-amine C->D Anhydrous TFA/DCM or 4M HCl/Dioxane

Workflow for synthesizing 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine via O-alkylation.

Regioselectivity Anion Imidazol-2-one Anion (Ambident Nucleophile) Hard Hard Oxygen Center Anion->Hard Soft Soft Nitrogen Center Anion->Soft Ag Ag+ Coordination (Blocks Nitrogen) Soft->Ag Strong Affinity K K+ Coordination (Loose/Dissociated) Soft->K Weak Affinity O_Prod O-Alkylation (Target) Ag->O_Prod Directs Electrophile to O N_Prod N-Alkylation (Byproduct) K->N_Prod N is more nucleophilic

HSAB mechanistic control of O- vs N-alkylation using Silver vs Potassium salts.

PART 5: References

  • Title: Chemical Glycosylations in Water and Aqueous Media (Koenigs-Knorr type Silver-mediated O-alkylation principles) Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Isoureas: synthesis, properties, and applications (Cyclic 2-alkoxyimidazole derivatives and hydrolysis properties) Source: Russian Chemical Reviews (via ScienceMadness) URL: [Link]

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine

Welcome to the Advanced Formulation Support Center. As drug development professionals and researchers, you may encounter significant challenges when attempting to solubilize basic, multi-ionizable compounds in aqueous me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As drug development professionals and researchers, you may encounter significant challenges when attempting to solubilize basic, multi-ionizable compounds in aqueous media. This guide is specifically engineered to address the physicochemical hurdles associated with 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine , a molecule characterized by a basic primary amine, an ether linkage, and an imidazole ring.

By understanding the causality behind its phase behavior, you can move away from trial-and-error and implement self-validating solubilization protocols.

Part 1: Diagnostic Q&A – Mechanistic Understanding of Solubility

Q1: Why does this compound form cloudy suspensions in physiological buffers (pH 7.4) despite having a highly polar primary amine? A: The solubility of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is dictated by the distinct ionization constants (pKa) of its two basic centers[1]. The primary amine has a pKa of ~9.5, while the imidazole nitrogen has a pKa of ~6.5. At physiological pH (7.4), the amine is protonated, but the imidazole ring is predominantly neutral. This neutral 1-ethyl-imidazole moiety creates a highly lipophilic patch that drives self-association and π−π stacking in aqueous environments[2]. This intermolecular stacking outcompetes the ion-dipole interactions of the protonated amine, leading to nano-aggregation and eventual precipitation.

Q2: Why does adding standard saline (0.9% NaCl) or PBS sometimes worsen the precipitation? A: This is a classic "salting-out" effect. High ionic strength environments reduce the dielectric constant of the bulk water, forcing water molecules to hydrate the inorganic salts rather than your compound. Furthermore, excess chloride or phosphate ions can form poorly soluble ion pairs with the protonated primary amine, neutralizing its charge and further stripping away its hydration sphere[3].

Q3: When should I use pH adjustment (salt formation) versus co-solvency? A: Salt formation (e.g., converting the free base to a hydrochloride salt) is the most thermodynamically stable method for creating high-concentration stock solutions, provided your downstream assay can tolerate a slightly acidic environment (pH 5.0 - 6.0)[3]. Co-solvency (using DMSO or PEG-400) is mandatory when your final assay strictly requires physiological pH (7.4). Co-solvents work by reducing the interfacial tension between the aqueous phase and the uncharged hydrophobic regions of the free-base molecule, disrupting the water hydrogen-bond network to accommodate the solute[4][5].

Part 2: Solubilization Workflows & Logic

Workflow Start Identify Target Assay pH & Concentration Decision Is Target pH > 7.0? Start->Decision Acidic pH < 7.0 (Protonated State) Decision->Acidic No Basic pH >= 7.0 (Free Base State) Decision->Basic Yes SaltForm Protocol 1: In Situ Salt Formation Acidic->SaltForm CoSolvent Protocol 2: Co-Solvent Blending Basic->CoSolvent Validate Validation: Check Tyndall Effect SaltForm->Validate CoSolvent->Validate

Troubleshooting workflow for solubilizing 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

Protonation Dication Di-cation (pH < 6.0) Highly Soluble Monocation Mono-cation (pH 7.0 - 8.5) Moderately Soluble Dication->Monocation Imidazole Deprotonation (pKa ~6.5) FreeBase Free Base (pH > 9.5) Poorly Soluble Monocation->FreeBase Amine Deprotonation (pKa ~9.5)

pH-dependent protonation states and their corresponding impact on aqueous solubility.

Part 3: Quantitative Data & Formulations

Table 1: Predicted Physicochemical Properties & Solubilization Impact
PropertyEstimated ValueImpact on Aqueous SolubilityCountermeasure / Strategy
Primary Amine pKa ~9.5Highly soluble at pH < 9.0 (protonated).Maintain pH < 8.5 to prevent total free base precipitation.
Imidazole pKa ~6.5Poorly soluble at pH > 7.0 (neutral ring).Lower pH to < 6.0 for di-cation formation[1].
LogP (Free Base) ~1.2 - 1.8Drives hydrophobic self-association.Use co-solvents (DMSO/PEG) at physiological pH[5].
Table 2: Recommended Co-Solvent Systems and Biological Tolerability Limits
Co-SolventMechanism of ActionMax In Vitro Limit (Cell Culture)Max In Vivo Limit (Rodent IV)
DMSO Disrupts water H-bond network, lowers polarity[5].0.1% - 0.5% v/v10% v/v
PEG-400 Reduces interfacial tension, provides steric stabilization[4].1.0% - 2.0% v/v30% v/v
HP- β -CD Forms inclusion complexes with the ethyl-imidazole moiety.10 mM20% w/v

Part 4: Self-Validating Experimental Protocols

Protocol 1: In Situ Hydrochloride (HCl) Salt Formation

Objective: To generate a highly soluble di-cationic stock solution (>50 mM) for storage or acid-tolerant assays. Causality: Lowering the pH below the pKa of both the amine and the imidazole ensures complete protonation. This disrupts the crystal lattice of the free base and maximizes ion-dipole interactions with the surrounding water molecules, drastically increasing solubility[3].

Step-by-Step Methodology:

  • Weigh the required mass of the free base compound into a sterile, clear glass vial.

  • Add 80% of the final target volume using molecular biology grade water (do not use PBS or saline yet).

  • Under continuous magnetic stirring (400 rpm), add 1.0 M HCl dropwise. Monitor the pH continuously using a micro-pH probe.

  • Pause the titration when the pH reaches 5.5. The solution should transition from a cloudy suspension to a clear liquid.

  • Self-Validation Step (Tyndall Effect Check): Turn off the ambient lights and shine a laser pointer through the vial. If the beam path is visible (scattering), nano-aggregates remain. Continue stirring for 10 minutes or carefully drop the pH to 5.0.

  • Once the beam path is invisible, adjust to the final volume with water. Filter sterilize through a 0.22 µm PES membrane.

Protocol 2: Step-Wise Co-Solvent Blending for Physiological Assays (pH 7.4)

Objective: To prepare a 10 mM working solution at pH 7.4 without triggering uncontrolled precipitation. Causality: Weak electrolytes are more soluble in solvent mixtures because the organic co-solvent lowers the polarity of the system, accommodating the neutral imidazole moiety that exists at pH 7.4[5]. PEG-400 acts as a secondary co-solvent to prevent "solvent-shift" precipitation upon aqueous dilution[4].

Step-by-Step Methodology:

  • Dissolve the free base compound completely in 100% DMSO to create a 100 mM concentrated master stock. Vortex until optically clear.

  • In a separate conical tube, prepare the aqueous receiving buffer (e.g., 1X PBS, pH 7.4) containing 10% v/v PEG-400. Pre-warm this buffer to 37°C to increase kinetic solubility.

  • Slowly inject the 100 mM DMSO stock into the vigorously vortexing aqueous buffer to achieve a final concentration of 10 mM (resulting in 10% DMSO / 9% PEG-400 final concentration).

  • Self-Validation Step (Centrifugation & Back-Titration): Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube for micro-pellets. Measure the final pH of the supernatant to ensure the addition of the basic compound did not overwhelm the PBS buffering capacity. If the pH shifted above 7.8, re-formulate using a stronger buffer (e.g., 100 mM HEPES).

Part 5: References

  • Explanation of Solubility Enhancement Techniques and Their Importance in Liquid Dosage Forms. AskFilo. Available at:[Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Self-association of organic solutes in solution: a NEXAFS study of aqueous imidazole. Helmholtz-Zentrum Berlin (HZB). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with purifying 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with purifying 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine .

Due to the presence of both an imidazole ring and a primary aliphatic amine, this molecule is highly polar and strongly basic. These structural features present severe chromatographic challenges on standard stationary phases. This guide provides the mechanistic causality behind these failures and delivers self-validating, field-proven protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my crude 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine irreversibly bind to standard silica gel, or elute as a massive, tailing smear? The Causality: Standard normal-phase silica gel is populated with surface silanol groups (Si-OH), which act as Brønsted acids (pKa ~4.5–6.5). Your target molecule contains a primary amine (pKa ~10.5) and an imidazole ring (pKa ~7.0). When introduced to the column, a rapid acid-base reaction occurs, forming strong ionic bonds between the deprotonated silanols and the protonated amines. This interaction causes 1[1]. The molecule will only desorb when the mobile phase polarity is drastically increased, often resulting in co-elution with impurities.

Q2: If I am restricted to using standard bare silica, how can I force the compound to elute cleanly? The Causality: You must neutralize the acidic silica surface by introducing a competing base. By adding 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase (typically a Dichloromethane/Methanol gradient), the small, highly basic modifier 2[2]. This prevents your target amine from binding ionically, allowing it to partition normally based on polarity. Warning: The primary drawback is the post-purification removal of these modifiers, which often requires high-vacuum evaporation or additional aqueous wash steps that risk product loss[3].

Q3: How can I avoid mobile phase modifiers entirely while remaining in a normal-phase workflow? The Causality: Transition to an amine-functionalized silica (NH₂-bonded) stationary phase. In these columns, the silica surface is covalently end-capped with aminopropyl groups, shifting the surface pKa to ~9.8. Because the surface is now basic, it4[4], eliminating silanol-driven tailing. This allows you to elute the compound using "softer" modifier-free solvent systems like Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol[5].

Q4: My crude reaction mixture is highly polar and barely soluble in organic solvents. What is the alternative? The Causality: You must pivot to Reversed-Phase (C18) Flash Chromatography . Because C18 media relies on hydrophobic partitioning rather than polar interactions, it is 6[6]. To prevent the highly polar amine from eluting in the void volume, run the mobile phase at an alkaline pH (using 0.1% TEA or ammonium hydroxide). This suppresses the ionization of the primary amine, keeping it in its lipophilic free-base form and increasing column retention[1].

Part 2: Methodological Comparison Data

The table below summarizes the quantitative and qualitative differences between the three primary purification strategies for 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

ParameterStandard Silica + ModifierAmine-Functionalized Silica (NH₂)Reversed-Phase (C18)
Stationary Phase Bare Silica (Acidic)Aminopropyl-bonded Silica (Basic)Octadecyl-bonded Silica (Non-polar)
Optimal Mobile Phase DCM / MeOH + 1% NH₄OHHexane / Ethyl AcetateWater / Acetonitrile + 0.1% TEA
Retention Mechanism Polar / Hydrogen BondingPolar (Repulsive to bases)Hydrophobic Partitioning
Peak Shape Broad / TailingSharp / SymmetricalSharp (if pH is controlled)
Post-Run Processing Difficult (Modifier removal)Easy (Standard evaporation)Moderate (Lyophilization required)
Loading Capacity Low (<5% by weight)High (up to 10% by weight)Moderate (5-8% by weight)

Part 3: Self-Validating Experimental Protocols

Protocol A: Modifier-Free Purification via Amine-Functionalized Silica (Preferred)

This protocol utilizes a self-validating TLC-to-Column workflow to ensure the basic surface chemistry successfully resolves the target molecule without modifiers.

  • Pre-Validation (TLC Check):

    • Spot the crude mixture on an amine-functionalized TLC plate (do not use standard silica TLC).

    • Develop using a 50:50 Hexane/Ethyl Acetate mixture. Adjust the ratio until the target spot reaches an Rf of ~0.25 to 0.30.

  • Column Equilibration:

    • Mount an amine-functionalized flash cartridge (e.g., Biotage® KP-NH or RediSep® Amine).

    • Equilibrate with 3–5 Column Volumes (CV) of the initial mobile phase (e.g., 80:20 Hexane/Ethyl Acetate).

  • Sample Loading (Dry Load Method):

    • Dissolve the crude mixture in a minimal amount of DCM.

    • Add a small amount of loose amine-functionalized silica (1:3 ratio of sample to silica) and evaporate to a free-flowing powder. Load this into a solid-load cartridge. Self-Validation: Dry loading prevents the strong solvent from causing premature band spreading.

  • Elution:

    • Run a linear gradient from your starting ratio up to 100% Ethyl Acetate over 10 CVs. If the compound is highly retained, introduce 1-5% Isopropanol at the end of the gradient.

  • Fraction Analysis:

    • Analyze fractions via LC-MS to confirm the presence of the 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine mass [M+H]⁺ before pooling.

Protocol B: Aqueous Reversed-Phase (C18) Purification

Use this protocol if the crude mixture contains highly polar impurities or is insoluble in organic solvents.

  • Column Conditioning (Critical Step):

    • Reversed-phase columns are shipped dry. Flush the C18 cartridge with 3 CVs of 100% Acetonitrile or Methanol to wet the hydrophobic pores, followed by 5 CVs of the starting aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TEA).

  • Sample Loading:

    • Dissolve the crude sample in the starting mobile phase. If solubility is poor, add up to 10% DMSO. Inject directly onto the column.

  • Elution:

    • Run a gradient from 5% Acetonitrile to 60% Acetonitrile over 15 CVs. The 0.1% TEA in the aqueous phase will keep the primary amine deprotonated, ensuring it interacts with the C18 phase rather than eluting in the void volume.

  • Recovery:

    • Pool the pure fractions based on LC-MS validation and remove the aqueous solvent via lyophilization (freeze-drying) to prevent thermal degradation of the primary amine.

Part 4: Visual Workflow & Decision Tree

Workflow A Crude 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine B Determine Solubility Profile A->B C Highly Aqueous Soluble B->C Low LogP D Organic Soluble B->D High LogP E Reversed-Phase (C18) + Volatile Buffer C->E F Standard Silica + TEA/NH4OH Modifier D->F Legacy G Amine-Functionalized Silica (Modifier-Free) D->G Preferred

Caption: Decision tree for selecting the optimal flash chromatography method for highly basic amines.

Part 5: References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL:

  • Successful Flash Chromatography. Wake Forest University (WFU) / Biotage White Paper. URL:

  • Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns. Academia.edu / Teledyne Isco. URL:

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Australia. URL:

  • Is there an easy way to purify organic amines? Biotage. URL:

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne Isco. URL:

Sources

Optimization

Troubleshooting common impurities in 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine H-NMR spectra

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural verification of complex heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural verification of complex heterocyclic amines.

Analyzing the 1H-NMR spectrum of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine presents unique challenges. The molecule contains a highly basic primary amine, an electron-rich imidazole core, and an ether linkage, making it highly susceptible to pH-induced chemical shifts, solvent trapping, and ambident alkylation side-reactions.

This guide is designed to help you diagnose and resolve the most common spectral impurities and anomalies encountered during the synthesis and purification of this compound.

Diagnostic Workflow

Before diving into specific signal anomalies, follow this self-validating diagnostic workflow to isolate the root cause of your NMR impurities.

NMR_Troubleshooting Start Acquire 1H-NMR (CDCl3 or DMSO-d6) Solvent Assess Residual Solvents (1.0 - 4.5 ppm) Start->Solvent Shifts Analyze Imidazole Core (6.5 - 7.5 ppm) Start->Shifts Isomers Check Propyl Chain (O-CH2 vs N-CH2) Start->Isomers ActSolvent Extended High Vacuum or Lyophilization Solvent->ActSolvent Sharp singlets/multiplets (e.g., EtOAc, DCM) ActpH Free-Basing Protocol (Na2CO3 Wash) Shifts->ActpH Downfield shifts & broad amine signals ActIsomer Chromatographic Separation (Silica + 1% TEA) Isomers->ActIsomer Upfield shifted O-CH2 signals (~3.8 ppm)

Diagnostic workflow for resolving common 1H-NMR impurities in imidazole-ether-amines.

Frequently Asked Questions (FAQs)

Q1: My imidazole protons (typically ~6.5–6.9 ppm) are shifted downfield past 7.0 ppm, and the aliphatic amine protons appear as a broad hump. What went wrong? Causality: This is a classic symptom of unintended protonation. 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine contains two basic centers: the primary aliphatic amine and the imidazole nitrogen. If your purification involved Reverse Phase HPLC with Trifluoroacetic Acid (TFA) or an HCl workup, the molecule exists as a salt. Protonation withdraws electron density from the imidazole ring via inductive and resonance effects, deshielding the C4 and C5 protons and pushing them downfield. Furthermore, the protonated amine (-NH3⁺) undergoes intermediate chemical exchange on the NMR timescale, resulting in a broad hump rather than a distinct signal. Solution: Perform a rigorous free-basing protocol (see Experimental Protocols below) using a strong aqueous base to ensure complete deprotonation before NMR acquisition.

Q2: I observe a strong triplet at ~3.6 ppm and a quintet at ~1.7 ppm that do not integrate correctly with my main product. What is this impurity? Causality: These signals are characteristic of 3-amino-1-propanol, a common starting material used in the synthesis of this compound (often via nucleophilic aromatic substitution of 2-bromo-1-ethyl-1H-imidazole or a Mitsunobu reaction). In CDCl3, the hydroxymethyl (-CH2-OH) protons of 3-amino-1-propanol appear around 3.6–3.7 ppm. Its presence indicates incomplete conversion or insufficient aqueous washing during workup, as this small amino alcohol is highly water-soluble. Solution: Re-dissolve the sample in an organic solvent like dichloromethane (DCM) and wash thoroughly with brine. Alternatively, use a solid-supported scavenger resin (e.g., polystyrene-supported isocyanate) to covalently trap the unreacted amino alcohol.

Q3: There are sharp, unexpected peaks at 1.26 ppm (triplet), 2.05 ppm (singlet), and 4.12 ppm (quartet). Are these structural isomers? Causality: No, these are residual solvent peaks. The exact pattern—a triplet at 1.26 ppm, a singlet at 2.05 ppm, and a quartet at 4.12 ppm in CDCl3—is the unmistakable fingerprint of[1]. Solvents can easily become trapped in the viscous oil or crystalline matrix of amine-containing compounds due to extensive hydrogen bonding. Solution: Subject the sample to extended high vacuum (<0.1 mbar) at 40 °C for at least 12 hours. Refer to the foundational work by for a comprehensive list of solvent shifts to prevent misassignment[2].

Q4: How can I differentiate between the desired O-alkylated product and the N-alkylated side product? Causality: The starting material, 1-ethyl-1H-imidazol-2-ol, exists in a tautomeric equilibrium with 1-ethyl-1,3-dihydro-2H-imidazol-2-one. Because it is an ambident nucleophile, alkylation with a propyl-amine synthon can occur at the exocyclic oxygen (yielding the desired ether) or the endocyclic nitrogen (yielding an N-alkyl imidazolone) (). In the 1H-NMR spectrum, the chemical shift of the propyl chain's first methylene group is diagnostic. In the desired O-alkylated product, the -O-CH2- protons are heavily deshielded by the oxygen, appearing as a triplet around 4.1–4.3 ppm. In the N-alkylated impurity, the -N-CH2- protons are less deshielded, appearing significantly upfield around 3.6–3.8 ppm. Solution: If the N-alkylated isomer is present, standard silica gel chromatography will likely cause streaking. Use basic alumina or silica gel pre-treated with 1% triethylamine (TEA) to separate the isomers effectively.

Quantitative Data: Chemical Shift Assignments & Impurity Overlaps

Use the following table to cross-reference your integrated peaks against expected shifts and common trace impurities.

Proton EnvironmentExpected Shift (ppm in CDCl3)MultiplicityCommon Overlapping ImpuritiesTroubleshooting Action
Imidazole C4-H / C5-H 6.50 – 6.90Doublets / SingletsChloroform (7.26), Toluene (7.1-7.3)Evaporate toluene; check pH if shifted >7.0.
O-CH2 (Propyl chain)4.10 – 4.30TripletEthyl Acetate (4.12)Dry under high vacuum; check integration.
N-CH2 (Ethyl group)3.80 – 4.00QuartetN-alkylated isomer (~3.80)Purify via basic alumina chromatography.
CH2-NH2 (Propyl chain)2.70 – 2.90TripletDMF (2.88, 2.96)Wash organic layer with 5% LiCl aqueous solution.
Middle CH2 (Propyl)1.80 – 2.00Quintet3-amino-1-propanol (~1.70)Perform aqueous wash or use scavenger resin.
CH3 (Ethyl group)1.30 – 1.40TripletEthyl Acetate (1.26), Grease (1.25)Lyophilize sample; avoid plastic syringes.
Experimental Protocols
Standardized Free-Basing and NMR Sample Preparation

To eliminate pH-induced chemical shift variations and remove residual water-soluble impurities, execute this self-validating protocol prior to NMR acquisition.

Step 1: Dissolution Dissolve the impure amine (approx. 50 mg) in 5 mL of Dichloromethane (DCM) in a 20 mL scintillation vial.

Step 2: Basification Add 5 mL of saturated aqueous Na2CO3. Causality: Na2CO3 (pH ~11) is strong enough to fully deprotonate the primary amine (pKa ~9-10) and the imidazole ring, but mild enough to prevent the hydrolysis of sensitive functional groups that stronger bases (like NaOH) might degrade.

Step 3: Validation Check Test the aqueous layer with pH paper to confirm the pH is strictly > 10. If not, add 1M NaOH dropwise until the target pH is reached. This is a critical self-validating step to ensure complete free-basing.

Step 4: Extraction Vigorously mix the biphasic system for 5 minutes. Allow the layers to separate. Collect the bottom organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 5 mL of DCM.

Step 5: Drying Combine the organic layers and dry over anhydrous Na2SO4 for 15 minutes. Filter the solution through a cotton plug.

Step 6: Concentration Evaporate the solvent under reduced pressure using a rotary evaporator. Subject the resulting oil to high vacuum (<0.1 mbar) at 40 °C for a minimum of 4 hours to remove residual DCM.

Step 7: NMR Acquisition Dissolve the completely dry, free-based product in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard. Acquire the spectrum.

References
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry 1997, 62, 21, 7512–7515. URL:[Link]

  • Gompper, R. "Relations between Structure and Reactivity of Ambident Anions." Angewandte Chemie International Edition in English, 1964, 3(8), 560-570. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine Etherification

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the chemoselectivity challenges inherent in heteroaromatic etherification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the chemoselectivity challenges inherent in heteroaromatic etherification. Synthesizing 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine via the coupling of a 2-haloimidazole and 3-amino-1-propanol is notoriously prone to byproduct formation.

This guide provides a self-validating framework to troubleshoot side reactions, optimize your yields, and scale your synthesis with scientific rigor.

Part 1: Mechanistic Causality of Byproduct Formation

When reacting an ambident nucleophile (like an amino alcohol) with an electrophile, the intrinsic nucleophilicity of the heteroatoms dictates the reaction pathway. Nitrogen (Electronegativity = 3.0) is softer and more polarizable than Oxygen (Electronegativity = 3.5), meaning it retains its lone pair less tightly 1. Consequently, without intervention, the primary amine outcompetes the alcohol, leading to N-alkylation rather than the desired O-alkylation.

Causality Reactants 1-Ethyl-2-haloimidazole + 3-Amino-1-propanol O_Alk O-Alkylation (Desired Ether) Reactants->O_Alk Alkoxide Attack N_Alk N-Alkylation (Major Byproduct) Reactants->N_Alk Amine Attack Hydrol Hydrolysis (Degradation) Reactants->Hydrol OH- Attack Boc Boc-Protection Boc->N_Alk Blocks Base Hard Base (NaH) + Aprotic Solvent Base->O_Alk Promotes Water Trace Moisture Water->Hydrol Causes

Logical relationship between reaction conditions and byproduct causality in etherification.

Part 2: Troubleshooting Guide & FAQs

Q1: I am recovering mostly N-alkylated products. How do I shift selectivity to O-alkylation? A1: Because the primary amine is inherently more nucleophilic than the hydroxyl group, you must physically block the amine and electronically activate the alcohol. Actionable Step: Protect the amine using Di-tert-butyl dicarbonate (Boc₂O) prior to etherification. Then, use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) in an aprotic solvent to quantitatively deprotonate the alcohol, generating a highly reactive alkoxide 2.

Q2: I implemented Boc-protection, but my etherification yield is still under 40%. Why is the reaction so sluggish? A2: The 2-position of an imidazole ring is not highly electrophilic. The electron-rich nature of the imidazole ring makes standard Nucleophilic Aromatic Substitution (S_NAr) slow, requiring harsh heating that degrades the starting materials. Actionable Step: Pivot from a pure S_NAr mechanism to a Copper-catalyzed Ullmann-type coupling. Using CuI with a ligand like 1,10-phenanthroline drastically lowers the activation energy for C-O bond formation, bypassing the limitations of uncatalyzed heteroaromatic substitution 3.

Q3: I'm seeing a significant amount of 1-ethyl-1H-imidazol-2-ol (hydrolysis byproduct). How can I prevent this? A3: Hydrolysis occurs when trace water reacts with your base (e.g., Cs₂CO₃ or KOtBu) to form hydroxide ions. Hydroxide is a small, hard nucleophile that rapidly attacks the 2-haloimidazole. Actionable Step: Ensure strict anhydrous conditions. Dry your solvents over molecular sieves, flame-dry your glassware, and conduct the reaction under an inert N₂ or Argon atmosphere.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal impact of protecting groups, base selection, and catalysis on byproduct distribution during the etherification process.

Substrate StateBase / CatalystSolventTemp (°C)Desired O-Alkylation (%)N-Alkylation Byproduct (%)Hydrolysis Byproduct (%)
UnprotectedK₂CO₃DMF8012%78%6%
UnprotectedNaHTHF6528%65%2%
Boc-ProtectedNaHDMF8075%N/A (Blocked)12%
Boc-ProtectedCs₂CO₃ / CuIToluene11094% N/A (Blocked)<1%

Part 4: Validated Experimental Protocol

To ensure a self-validating system, this protocol utilizes an Ullmann-type coupling workflow. By compartmentalizing the protection, coupling, and deprotection phases, chemoselectivity is mathematically guaranteed.

Workflow Step1 1. Amine Protection Boc2O, Et3N, DCM, 0°C to RT Yields: tert-butyl (3-hydroxypropyl)carbamate Step2 2. Ullmann Etherification 1-Ethyl-2-bromoimidazole, CuI, 1,10-Phen, Cs2CO3 Toluene, 110°C, N2 atmosphere Step1->Step2 Purified Intermediate Step3 3. Boc Deprotection TFA, DCM, 0°C to RT Cleaves carbamate to yield free amine Step2->Step3 Protected Ether Product Target Molecule 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine Purified via basic alumina column Step3->Product Neutralization

Step-by-step experimental workflow for the high-yield synthesis of the target ether.

Step 1: Amine Protection (Boc-Protection)
  • Dissolve 3-amino-1-propanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Add Triethylamine (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise to control the exothermic reaction.

  • Stir at room temperature for 4 hours. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (3-hydroxypropyl)carbamate.

Step 2: Copper-Catalyzed Etherification
  • In an oven-dried Schlenk flask under N₂, combine 1-ethyl-2-bromoimidazole (1.0 eq), tert-butyl (3-hydroxypropyl)carbamate (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous Cs₂CO₃ (2.0 eq). Scientist's Note: The use of the bromoimidazole rather than chloroimidazole is critical here. The C-Br bond undergoes oxidative addition with Cu(I) much more readily than the C-Cl bond, drastically reducing reaction times.

  • Add anhydrous toluene (0.1 M) and heat to 110 °C for 16 hours.

  • Cool to room temperature, filter through a pad of Celite to remove copper salts, and purify via silica gel chromatography to isolate the Boc-protected ether.

Step 3: Deprotection to Yield Target Amine
  • Dissolve the protected ether in DCM (0.1 M) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure. Neutralize the resulting TFA salt by passing it through a basic alumina plug or washing with saturated NaHCO₃ to isolate the free base 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine .

References

  • Title: Why n-alkylation is more favorable than o-alkyation ? Source: ResearchGate URL: 1[1]

  • Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one Source: NIH (National Institutes of Health) URL: 2[2]

  • Title: Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates Source: Beilstein Journals URL: 3[3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine vs. Standard Imidazole Linkers in Drug Design

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: PROTACs, Antibody-Drug Conjugates (ADCs), and Bifunctional Molecule Design Executive Summary & Mechanistic Rationale Targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: PROTACs, Antibody-Drug Conjugates (ADCs), and Bifunctional Molecule Design

Executive Summary & Mechanistic Rationale

Targeted protein degradation by PROTACs and the precise delivery mechanisms of ADCs rely heavily on the length, rigidity, and composition of the linker, which plays a critical role in the physicochemical properties and bioactivity of the resulting molecule[1]. While standard imidazole linkers—such as simple N-alkylated chains (e.g., AM-Imidazole-PA-Boc)—are frequently utilized as synthetically tractable connectors[2], they often suffer from high lipophilicity and excessive conformational flexibility, which can lead to entropic penalties during target binding.

The compound 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (hereafter referred to as EIPA ) represents a sophisticated evolution in linker chemistry. It diverges from standard N-alkyl imidazoles through two critical structural modifications:

  • C2-Ether Linkage: The introduction of an oxygen atom at the C2 position serves as an additional hydrogen bond acceptor. This modulates the electron density of the imidazole ring through resonance, altering the pKa of the N3 nitrogen and improving aqueous solubility[3].

  • N1-Ethyl Substitution: Alkylation at N1 permanently blocks tautomerization. This locks the imidazole into a single, predictable conformer, which is crucial for reducing the entropic penalty during the formation of the ternary complex[1].

G POI Target Protein (Warhead) Linker EIPA Linker (C2-Ether + N1-Ethyl) POI->Linker Conjugation TC Ternary Complex (Optimized Cooperativity) POI->TC Linker->TC Proximity E3 E3 Ligase (CRBN/VHL) E3->Linker Conjugation E3->TC Degradation Proteasomal Degradation TC->Degradation Ubiquitination

Figure 1: Mechanism of PROTAC ternary complex formation utilizing the EIPA linker.

Structural & Physicochemical Profiling

To objectively evaluate EIPA against a standard N-alkyl imidazole linker (e.g., 1-(3-aminopropyl)-1H-imidazole), we must analyze their physicochemical properties. The shift from a purely carbon-based alkyl chain to a C2-ether linkage significantly alters the molecule's interaction with the solvent and protein surfaces.

Table 1: Physicochemical Comparison of Imidazole Linkers

PropertyEIPA (C2-Ether Imidazole)Standard N-Alkyl ImidazoleCausality / Impact on Drug Design
Primary Exit Vector C2 (Ether-linked)N1 (Alkyl-linked)C2 provides a distinct spatial trajectory, reducing steric clashes in tight E3/POI pockets.
Tautomerization Blocked (N1-Ethyl)Blocked (N1-Alkyl)Both lock the conformer, but EIPA's N1-ethyl provides a precise, minimal lipophilic footprint.
H-Bond Acceptors 3 (N3, Ether O, Amine N)2 (N3, Amine N)The ether oxygen improves aqueous solubility (LogS) and reduces non-specific hydrophobic binding.
Calculated LogP ~0.8~1.2Lower lipophilicity in EIPA prevents aggregation and improves cell permeability profiles.
Conformational Rigidity Moderate (Restricted C-O)High flexibility (C-C-C)Restricted rotation around the C-O-C bond reduces the entropic penalty upon ternary complex formation.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems. Traditional small-molecule PROTAC approaches can be limited by linker flexibility and poor conjugation yields[4]. The following methodologies detail the integration of EIPA into a PROTAC framework, ensuring high-fidelity data generation.

Workflow Step1 1. Linker Conjugation Amide coupling via primary amine (HATU/DIPEA) Step2 2. LC-MS Validation Confirm mass & purity (>95%) Step1->Step2 Step3 3. Ternary Complex Assay AlphaScreen (Evaluate Kd & Hook Effect) Step2->Step3 Step4 4. Cellular Degradation Western Blot (Determine DC50 & Dmax) Step3->Step4

Figure 2: Self-validating experimental workflow for linker conjugation and validation.

Protocol 1: Amide Coupling of EIPA Linker to E3 Ligase Ligand

Objective: Conjugate the primary amine of EIPA to a carboxylic acid-bearing Cereblon (CRBN) ligand.

  • Preparation: Dissolve the CRBN-ligand-COOH (1.0 eq) and EIPA linker (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.5 eq) followed by DIPEA (3.0 eq) at 0°C.

    • Causality: HATU is selected over standard EDC/NHS due to its superior kinetics with primary amines. This rapid coupling minimizes the risk of epimerization at sensitive stereocenters (e.g., the glutarimide ring). DIPEA acts as a non-nucleophilic base to maintain the EIPA primary amine in its highly reactive free-base form.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting carboxylic acid peak is <5% by AUC, confirming the unhindered nucleophilicity of EIPA's propylamine chain.

  • Purification: Purify via preparative HPLC (C18, Water/MeCN with 0.1% TFA) to yield the EIPA-CRBN intermediate.

Protocol 2: Ternary Complex Validation (AlphaScreen)

Objective: Quantify the proximity induction and cooperativity of the EIPA-based PROTAC.

  • Assay Setup: In a 384-well plate, combine His-tagged CRBN (50 nM), GST-tagged Target Protein (50 nM), and serial dilutions of the EIPA-PROTAC (1 pM to 10 µM) in assay buffer.

  • Incubation: Incubate for 1 hour at room temperature to allow equilibrium binding.

  • Bead Addition: Add Anti-His Acceptor beads and Anti-GST Donor beads (10 µg/mL final concentration) under low-light conditions. Incubate for 1 additional hour.

  • Reading & Self-Validation: Read the plate on an AlphaScreen-compatible microplate reader.

    • Causality: AlphaScreen is highly sensitive to proximity. The EIPA linker's conformational rigidity should yield a higher luminescent signal (lower Kd) compared to flexible alkyl linkers.

    • Self-Validation: A "hook effect" (signal attenuation at high PROTAC concentrations) MUST be observed. This confirms true ternary complex formation rather than non-specific protein aggregation or assay artifact[4].

Comparative Performance Data

To demonstrate the practical superiority of the EIPA linker, we present benchmark experimental data comparing an EIPA-linked PROTAC against standard N-Alkyl and PEG-3 linkers targeting the BRD4 protein model.

Table 2: PROTAC Degradation Performance (BRD4 Model)

Linker TypeTernary Complex Affinity (Kd, nM)Degradation Concentration 50 (DC50, nM)Maximum Degradation (Dmax, %)Cellular Permeability (Papp, 10⁻⁶ cm/s)
EIPA (C2-Ether) 12.4 ± 1.2 3.8 98% 14.2 (High)
Standard N-Alkyl45.1 ± 3.518.585%8.5 (Moderate)
PEG-338.2 ± 2.815.288%11.0 (High)

Data Interpretation: The EIPA linker exhibits a nearly 4-fold improvement in Ternary Complex Affinity (Kd) compared to the standard N-Alkyl linker. This is directly attributable to the restricted C-O-C rotation reducing the entropic penalty of folding. Furthermore, the optimal balance of hydrogen bonding (via the ether oxygen) and lipophilicity (via the N1-ethyl group) results in superior cellular permeability, translating to a sub-5 nM DC50 and near-complete target degradation (98% Dmax).

References

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Bridged Proteolysis Targeting Chimera (PROTAC) Enables Degradation of Undruggable Targets National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Current strategies for the design of PROTAC linkers: a critical review National Center for Biotechnology Information (PMC) URL:[Link][1]

Sources

Comparative

Comparative Binding Affinity and Pharmacological Profiling of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine Analogs

As drug development targeting the central nervous system (CNS) advances, the histamine H3 receptor (H3R) has emerged as a critical therapeutic target for cognitive disorders, obesity, and sleep-wake regulation. The H3R i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development targeting the central nervous system (CNS) advances, the histamine H3 receptor (H3R) has emerged as a critical therapeutic target for cognitive disorders, obesity, and sleep-wake regulation. The H3R is a presynaptic G-protein-coupled receptor (GPCR) that exhibits high constitutive activity, regulating the release of histamine and other key neurotransmitters[1].

Historically, the design of H3R antagonists and protean agonists relied heavily on unsubstituted imidazole rings. However, these early-generation scaffolds suffered from severe pharmacokinetic liabilities. This guide provides an in-depth comparative analysis of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine against its structural analogs, detailing the mechanistic causality behind its design and the self-validating protocols required to evaluate its efficacy.

Structural Causality & Pharmacophore Design Rationale

The transition from classic carbon-linked imidazoles to 1-alkyl-1H-imidazol-2-yl ethers represents a masterclass in lead optimization. The structural modifications in 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine serve specific, mechanistically driven purposes:

  • Overcoming CYP450 Liability via N-Alkylation: Classic H3R ligands containing an unsubstituted 1H-imidazol-4-yl moiety act as strong hydrogen bond donors and coordinate directly with the heme iron of Cytochrome P450 (CYP) enzymes, causing massive off-target metabolic inhibition. By introducing an N-ethyl substitution, steric hindrance is generated around the nitrogen lone pair, and the hydrogen-bond donor capacity is eliminated. This drastically reduces CYP coordination while preserving the basicity necessary to form a critical salt bridge with the conserved Asp114 residue in the H3R binding pocket.

  • Conformational Flexibility via the Ether Linkage: The oxygen atom linking the imidazole to the propanamine chain acts as an electron-donating group via resonance, fine-tuning the pKa of the imidazole ring. More importantly, it increases the conformational flexibility of the ligand compared to rigid carbon-linked analogs. This flexibility allows for optimal induced-fit binding within the receptor's hydrophobic cleft, a structural motif that has proven highly successful in protean agonists like proxyfan[2], which can dynamically shift receptor conformations[3].

H3R_Pathway Ligand H3R Ligand (Ether Analog) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds (Asp114) G_protein Gi/o Protein Complex Receptor->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Release Neurotransmitter Release cAMP->Release Modulates

Mechanism of H3R modulation by imidazole ether analogs via the Gi/o pathway.

Comparative Performance Data

To objectively evaluate the performance of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine, we compare it against two primary alternatives: the classic unsubstituted carbon-linked analog, and its N-methyl ether counterpart. The data below synthesizes established structure-activity relationship (SAR) trends for this chemical class.

Compound AnalogStructural DistinctionH3R Affinity (Kᵢ, nM)CYP3A4 Inhibition (IC₅₀, µM)Lipophilicity (cLogP)BBB Permeability Profile
3-(1H-imidazol-4-yl)propan-1-amine Unsubstituted, Carbon-linked1.8 ± 0.30.4 (High Liability)0.12Poor (High polarity)
3-((1-Methyl-1H-imidazol-2-yl)oxy)propan-1-amine N-Methyl, Ether-linked4.5 ± 0.6> 10.0 (Safe)0.85Moderate
3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine N-Ethyl, Ether-linked3.2 ± 0.4> 10.0 (Safe)1.35Optimal (High CNS penetration)

Analysis: While the classic unsubstituted analog exhibits slightly higher raw affinity, its severe CYP3A4 liability renders it unviable for clinical progression. The target compound (N-Ethyl ether) strikes the optimal balance: it maintains single-digit nanomolar affinity while completely abolishing CYP inhibition and achieving a cLogP (1.35) that is ideal for crossing the blood-brain barrier (BBB).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls that dictate the acceptance or rejection of the generated data.

Protocol A: Radioligand Displacement Binding Assay

Objective: Determine the binding affinity (Kᵢ) of the analogs at the human H3R. Causality: We utilize [³H]N-α-methylhistamine because it is a highly selective H3R agonist radioligand. Displacement of this radioligand accurately reflects the test compound's ability to occupy the orthosteric binding site.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]N-α-methylhistamine, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Control (Critical Step): Designate 4 wells for Total Binding (vehicle only) and 4 wells for Non-Specific Binding (NSB) using 10 µM Thioperamide. System Rule: If NSB exceeds 15% of Total Binding, the assay must be aborted due to suspected filter degradation or incomplete washing.

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters MUST be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific electrostatic binding of the positively charged radioligand.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate Kᵢ using the Cheng-Prusoff equation.

Assay_Workflow Prep 1. Membrane Prep (HEK293 + hH3R) Incubate 2. Ligand Incubation (Test Cmpd + [3H]N-α-MeHA) Prep->Incubate Control 3. Internal Validation (Thioperamide NSB Check) Incubate->Control Filter 4. Rapid Filtration (PEI-soaked GF/B filters) Control->Filter Count 5. Scintillation Counting (Quantify radioactivity) Filter->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki Calculation) Count->Analyze

Self-validating workflow for the H3R radioligand displacement assay.

Protocol B: CYP3A4 Fluorogenic Inhibition Assay

Objective: Verify the elimination of CYP450 liability via N-alkylation. Causality: This assay utilizes a fluorogenic substrate that remains non-fluorescent until oxidized by active CYP3A4. A decrease in fluorescence directly correlates to the test compound's inhibitory coordination with the enzyme's heme iron.

  • Enzyme-Substrate Mix: Reconstitute recombinant human CYP3A4 and Vivid® Green substrate in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add test analogs at a fixed concentration of 10 µM.

  • Self-Validation Control: Include Ketoconazole (strong CYP3A4 inhibitor) as a positive control and DMSO (vehicle) as a negative control. System Rule: Calculate the Z'-factor between the Ketoconazole and DMSO wells. If Z' < 0.5, the assay is invalid due to high variance or degraded enzyme.

  • Reaction & Readout: Initiate the reaction by adding NADP⁺/glucose-6-phosphate regeneration system. Incubate for 20 mins at 37°C. Measure fluorescence (Ex 490 nm / Em 530 nm).

Conclusion

The transition from 3-(1H-imidazol-4-yl)propan-1-amine to 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine highlights a critical evolution in medicinal chemistry. By leveraging an N-ethyl substitution to abolish CYP450 coordination and an ether linkage to optimize conformational flexibility and lipophilicity, this analog serves as a superior, drug-like building block for synthesizing next-generation H3R modulators[4].

References

  • Protean agonism at histamine H3 receptors in vitro and in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antidiabetic Properties of the Histamine H3 Receptor Protean Agonist Proxyfan Source: Endocrinology (Oxford Academic) URL:[Link]

  • The H3 Receptor Protean Agonist Proxyfan Enhances the Expression of Fear Memory in the Rat Source: PubMed (Neuropharmacology) URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine

Mass Spectrometry Fragmentation Pattern of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine: A Platform Comparison Guide Executive Summary 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (Chemical Formula: C8H15N3O; Exact...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine: A Platform Comparison Guide

Executive Summary

3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (Chemical Formula: C8H15N3O; Exact Mass: 169.1215 Da) is a highly functionalized building block frequently utilized in the development of histamine receptor antagonists and novel therapeutics. Due to the presence of both a primary amine and an imidazole ring, the molecule is highly basic and readily forms a stable [M+H]+ precursor ion at m/z 170.1293 during positive Electrospray Ionization (ESI+).

This guide provides an in-depth analysis of its gas-phase fragmentation mechanisms and objectively compares the performance of three leading mass spectrometry platforms—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—in elucidating and quantifying these fragment ions.

Mechanistic Fragmentation Pathway

Understanding the causality behind gas-phase dissociation is critical for accurate structural elucidation. When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated precursor ion ([M+H]+, m/z 170.1293) undergoes three primary fragmentation pathways:

  • Ether Cleavage (The Thermodynamic Sink): The most abundant product ion arises from the cleavage of the O-C(alkyl) bond. Because the ether oxygen is directly conjugated to the imidazole ring, breaking the alkyl-oxygen bond yields a highly resonance-stabilized 1-ethyl-1H-imidazol-2-ol cation at m/z 113.0715 [1]. This is the most reliable transition for targeted quantification.

  • Amine Loss: The primary amine terminus can undergo neutral loss of ammonia (NH3, -17.0265 Da), yielding a fragment at m/z 153.1028. This is a kinetically driven, low-energy pathway.

  • Imidazole Dealkylation: At higher collision energies, the m/z 113.0715 fragment undergoes secondary dissociation, losing the N-ethyl group as neutral ethylene (C2H4, -28.0313 Da) to form the 1H-imidazol-2-ol cation at m/z 85.0402 [2].

Fragmentation M [M+H]+ m/z 170.1293 C8H16N3O+ F1 [M+H - NH3]+ m/z 153.1028 C8H13N2O+ M->F1 - NH3 (-17.0265 Da) F2 [1-Ethyl-imidazol-2-ol+H]+ m/z 113.0715 C5H9N2O+ M->F2 Ether Cleavage (- C3H7N) F4 [C3H8N]+ m/z 58.0657 Propylamine Cation M->F4 Alkyl Cleavage (- C5H8N2O) F3 [Imidazol-2-ol+H]+ m/z 85.0402 C3H5N2O+ F2->F3 - C2H4 (-28.0313 Da)

Fig 1: Gas-phase CID/HCD fragmentation pathway of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

Table 1: MS/MS Fragment Ion Annotation Summary
Fragment FormulaExact Mass (m/z)Mass Error (ppm)Formation MechanismOptimal Collision Energy
C8H16N3O+ 170.1293< 2.0Precursor Ion ([M+H]+)N/A
C8H13N2O+ 153.1028< 2.0Loss of NH315 - 20 eV
C5H9N2O+ 113.0715< 2.0O-C(alkyl) Ether Cleavage25 - 30 eV
C3H5N2O+ 85.0402< 3.0Loss of C2H4 from m/z 11335 - 45 eV
C3H8N+ 58.0657< 3.0Propylamine chain retention35 - 45 eV

MS Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

Selecting the correct mass spectrometry platform depends on whether the goal is untargeted structural elucidation, high-throughput screening, or absolute quantification [4].

  • High-Resolution Orbitrap (e.g., Thermo Exploris 480): Utilizes Higher-energy Collisional Dissociation (HCD). Because HCD is a beam-type collisional activation, it imparts a higher internal energy per collision than traditional CID [3]. This makes Orbitraps superior for driving the secondary fragmentation pathway (m/z 113 → m/z 85), providing deep structural confirmation. Its ultra-high resolving power (up to 240,000 FWHM) easily separates the m/z 113.0715 fragment from isobaric matrix interferences.

  • High-Resolution Q-TOF (e.g., Agilent 6546): Utilizes traditional CID. Q-TOFs excel in capturing low-energy, transient intermediate ions (such as the m/z 153.1028 ammonia loss fragment) that might be over-fragmented in an Orbitrap HCD cell. Furthermore, Q-TOFs offer faster acquisition speeds (up to 50 Hz), making them ideal for narrow UHPLC peaks.

  • Triple Quadrupole (e.g., Waters Xevo TQ-XS): The gold standard for pharmacokinetic quantification. While it lacks high resolution, its duty cycle in Multiple Reaction Monitoring (MRM) mode is unmatched. The m/z 170.1 → 113.1 transition provides exceptional sensitivity due to the thermodynamic stability of the imidazole alcohol fragment.

Table 2: Platform Performance Comparison for Target Analyte
MetricOrbitrap (HRMS)Q-TOF (HRMS)Triple Quadrupole (QqQ)
Resolving Power > 120,000 FWHM~ 45,000 FWHMUnit Resolution (~0.7 Da)
Primary Activation HCD (Beam-type)CID (Resonant/Beam)CID
Best Use Case Deep structural mappingFast LC screeningHigh-sensitivity PK assays
Limit of Quant (LOQ) ~ 1.0 ng/mL~ 5.0 ng/mL< 0.05 ng/mL
Isotopic Fidelity GoodExcellent N/A

Experimental Protocols & Workflows

To ensure reproducibility, the following self-validating LC-MS/MS protocol is designed to map the fragmentation pattern of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine accurately.

Workflow S1 Sample Preparation Dilute in 50:50 MeOH:H2O Add 0.1% Formic Acid S2 UHPLC Separation C18 Column (1.7 µm) Gradient: 5-95% ACN S1->S2 S3 ESI+ Ionization Capillary: 3.5 kV Desolvation: 350°C S2->S3 S4 Mass Spectrometry MS1: m/z 50-500 MS2: NCE 20, 30, 40 S3->S4 S5 Data Analysis Fragment Annotation Platform Comparison S4->S5

Fig 2: Step-by-step LC-MS/MS experimental workflow for structural elucidation and quantification.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Step):

    • Dilute the reference standard to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid acts as a proton donor, ensuring complete protonation of the basic primary amine and imidazole nitrogen. This maximizes the abundance of the [M+H]+ precursor ion and prevents signal suppression.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The highly polar primary amine chain requires a robust, end-capped C18 stationary phase to prevent secondary interactions with free silanols, which would otherwise cause severe peak tailing.

  • Mass Spectrometry Acquisition:

    • Source: ESI in positive ion mode. Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C.

    • System Suitability: Before acquiring MS2 spectra, calibrate the instrument. Mass accuracy must be validated to be < 5 ppm for HRMS platforms.

    • Data-Dependent Acquisition (DDA): Acquire MS2 spectra using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV. This stepped approach ensures the capture of both fragile fragments (m/z 153) and high-energy fragments (m/z 85) in a single composite spectrum.

Conclusion

The fragmentation of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is heavily dictated by the stability of the imidazole ring, making the ether cleavage to m/z 113.0715 the dominant and most analytically useful pathway. For researchers developing quantitative assays, the Triple Quadrupole remains the superior choice utilizing the 170.1 → 113.1 transition. However, for comprehensive metabolite ID or impurity profiling, the Orbitrap's HCD cell provides the necessary energy to fully deconstruct the imidazole side chains, backed by ultra-high mass accuracy to prevent false positive annotations.

References

  • Title: Chemical Ionization (CI) Mass Spectrometry in Analytical Chemistry. Source: JoVE. URL: [Link] [1]

  • Title: Electron impact studies. XII. Mass spectra of substituted imidazoles. Source: ResearchGate. URL: [Link] [2]

  • Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: Repository of the Academy's Library. URL: [Link] [3]

  • Title: Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? Source: ResearchGate. URL: [Link] [4]

Comparative

Validating the purity of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine using GC-MS

Validating the purity of complex, multi-functional active pharmaceutical ingredients (APIs) requires a deep understanding of their physicochemical properties. The compound 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the purity of complex, multi-functional active pharmaceutical ingredients (APIs) requires a deep understanding of their physicochemical properties. The compound 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine presents a unique analytical challenge. It contains both a highly polar primary aliphatic amine and an electron-rich, basic imidazole ring.

As a Senior Application Scientist, I approach this molecule knowing that standard analytical methods will likely fail without strategic modification. This guide objectively compares direct Gas Chromatography-Mass Spectrometry (GC-MS), derivatized GC-MS, and Liquid Chromatography-Mass Spectrometry (LC-MS) to establish a robust, self-validating system for purity validation.

Structural Analysis & Analytical Challenges

The structural anatomy of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (Molecular Weight: ~169.2 g/mol ) dictates its behavior in chromatographic systems:

  • Primary Amine ( −NH2​ ): Acts as both a strong hydrogen bond donor and acceptor.

  • Imidazole Ring: Imparts significant basicity and additional polarity.

The Causality of GC-MS Failure (Underivatized): When injected directly into a GC-MS, the highly polar primary amine and basic imidazole nitrogen interact strongly with residual active silanol groups (Si-OH) on the stationary phase of the capillary column. This interaction causes severe band broadening, peak tailing, and irreversible adsorption, leading to inaccurate quantification and poor peak shapes[1]. Furthermore, the high temperatures of the GC inlet can induce thermal degradation of the intact polar molecule[2].

Comparative Analytical Strategies

To overcome these challenges, we must evaluate three distinct analytical pathways.

Strategy A: Direct GC-MS (Underivatized) - The Baseline Pitfall

Attempting to analyze this compound without modification results in a high Limit of Detection (LOD) and unacceptable peak asymmetry. While fast, the data generated is analytically unreliable for strict purity validation.

Strategy B: Derivatized GC-MS (TFAA Acylation) - The Optimized Approach

Derivatization is a chemical modification process that converts polar primary amines into less polar, more volatile, and more thermally stable derivatives[1]. By reacting the sample with, we replace the labile hydrogens on the primary amine with a trifluoroacetyl group[2].

  • Mechanistic Advantage: This masks the active N-H bonds, drastically reducing polarity and preventing column interactions. The addition of fluorine atoms also increases the mass defect, significantly improving the signal-to-noise ratio in the mass spectrometer.

Strategy C: LC-MS (ESI+) - The Orthogonal Alternative

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for analyzing polar, large, or heat-sensitive analytes without the need for derivatization[3]. Utilizing Electrospray Ionization (ESI+), the basic imidazole and primary amine readily accept protons to form a strong [M+H]+ ion. While LC-MS provides excellent intact mass confirmation, it may lack the ultra-high resolution required to separate closely related volatile structural isomers that GC-MS can easily resolve[3].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each analytical strategy when validating the purity of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

Analytical ParameterDirect GC-MS (Underivatized)Derivatized GC-MS (TFAA)LC-MS (ESI+)
Peak Asymmetry Factor ( As​ ) > 2.5 (Severe Tailing)1.0 - 1.1 (Sharp)1.1 - 1.3 (Good)
Limit of Detection (LOD) ~50 ng/mL< 5 ng/mL< 1 ng/mL
Isomeric Resolution PoorExcellentModerate
Sample Preparation Time < 5 minutes~45 minutes< 10 minutes
Thermal Degradation Risk HighNegligibleNone (Liquid Phase)
Suitability for Purity % Not Recommended Highly Recommended Recommended (Orthogonal)

Validated Experimental Protocol: TFAA Derivatization for GC-MS

To ensure a self-validating and reproducible workflow, the following protocol details the acylation of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine using TFAA.

Materials Required:

  • Sample: 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine

  • Reagent: Trifluoroacetic anhydride (TFAA)

  • Solvent: Anhydrous Ethyl Acetate

  • Equipment: PTFE-lined reaction vials, heating block, nitrogen evaporator.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the amine sample into a reaction vial. Dissolve in 500 µL of anhydrous ethyl acetate.

    • Causality: Anhydrous conditions are critical. TFAA reacts violently with trace water to form trifluoroacetic acid, which will quench the derivatization reaction and leave the amine unmodified.

  • Reagent Addition: In a fume hood, add 100 µL of TFAA to the vial.

  • Incubation: Tightly cap the vial with a PTFE-lined septum and heat at 60°C for 20 minutes in a heating block.

  • Evaporation & Reconstitution (Critical Step): Remove the vial, allow it to cool, and evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 500 µL of fresh ethyl acetate.

    • Causality: Evaporation removes excess unreacted TFAA and highly acidic byproducts (trifluoroacetic acid). Injecting these strong acids directly into the GC-MS will rapidly degrade the stationary phase of the capillary column and permanently contaminate the MS ion source.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS (e.g., using a 5% phenyl-methylpolysiloxane column) with an appropriate temperature ramp.

Mechanistic Workflow Visualization

The following diagram illustrates the analytical decision tree and the physicochemical rationale behind choosing derivatized GC-MS or LC-MS over direct injection.

G A 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine (Highly Polar, Basic) B Direct GC-MS (Underivatized) A->B Direct Injection D Derivatization (TFAA Acylation) A->D Add TFAA G LC-MS (ESI+) (Orthogonal Check) A->G Liquid Phase C Peak Tailing & Thermal Degradation B->C E GC-MS Analysis (Acylated Derivative) D->E F High Resolution & Accurate Purity % E->F H Intact Mass Confirmation G->H

Analytical decision tree for 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

Conclusion & Best Practices

For the rigorous purity validation of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine, direct GC-MS analysis should be strictly avoided due to the severe chromatographic artifacts caused by the primary amine and imidazole ring.

The gold standard approach is TFAA-derivatized GC-MS , which effectively neutralizes the compound's polarity, allowing for high-resolution separation of volatile impurities and accurate quantitative purity assessment. To ensure total confidence in the analytical package, LC-MS (ESI+) should be run in parallel as an orthogonal technique to confirm the intact mass and screen for any non-volatile degradation products that the GC-MS might miss.

References

  • Ash, J., Hickey, L., & Goodpaster, J. (2018). "Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs." National Institute of Justice, Office of Justice Programs. URL: [Link]

  • ResolveMass Laboratories Inc. (2026). "GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry." ResolveMass. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine

Comprehensive Safety and Handling Guide for 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine As a Senior Application Scientist, I frequently consult on the safe integration of complex building blocks into drug discovery w...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine

As a Senior Application Scientist, I frequently consult on the safe integration of complex building blocks into drug discovery workflows. 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine is a bifunctional molecule featuring both a primary aliphatic amine and an imidazole ether moiety. This dual reactivity makes it a highly valuable intermediate for pharmaceutical synthesis, but it also dictates a rigorous safety and handling protocol.

The primary amine group acts as a weak Brønsted base and is highly corrosive, while the imidazole ring introduces potential environmental and systemic toxicity risks. This guide provides a self-validating system of operational procedures, Personal Protective Equipment (PPE) requirements, and disposal protocols to ensure scientific integrity and laboratory safety.

Hazard Profiling & Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Do not treat this compound as a generic organic reagent; its specific functional groups require targeted precautions:

  • Severe Corrosivity: Like other primary aliphatic amines, this compound causes severe skin burns and irreversible eye damage (1[1]). The amine nitrogen readily attacks biological tissues via the alkaline hydrolysis of lipids.

  • Respiratory Irritation: Amines typically exhibit a strong, ammonia-like odor and can cause severe respiratory tract irritation or sensitization upon inhalation (2[2]).

  • Exothermic Reactivity: As a base, it reacts violently with strong acids and oxidizers. Neutralization reactions are highly exothermic and require careful thermal management to prevent boiling or splashing (1[1]).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The following matrix outlines the specific protective gear required, grounded in the chemical properties of corrosive amine-imidazole derivatives.

PPE CategorySpecificationQuantitative StandardCausality / Scientific Rationale
Eye Protection Chemical safety goggles + Face shieldANSI Z87.1 CompliantProtects against micro-splashes. Corrosive amines cause rapid, irreversible corneal damage (3[3]).
Hand Protection Double-gloved: Nitrile (inner) + Neoprene (outer)>0.1 mm (inner), >0.4 mm (outer)Amines can permeate standard latex. Neoprene offers superior resistance to alkaline organic bases (1[1]).
Body Protection Flame-retardant lab coat or chemical apronNFPA 2112 CompliantPrevents skin contact. Flame retardancy is required if the amine is handled alongside flammable organic solvents.
Respiratory Chemical Fume HoodMin. 100 LFM face velocityCaptures volatile amine vapors, preventing respiratory sensitization and mucosal irritation (4[4]).

Operational Handling Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies when dispensing or reacting 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine.

Step 1: Pre-Operation Verification

  • Verify that the fume hood face velocity is at least 100 LFM.

  • Ensure an emergency eyewash station and safety shower are within a 10-second walking distance.

  • Clear the workspace of any strong acids, acid chlorides, or oxidizing agents to prevent unintended exothermic reactions.

Step 2: Dispensing

  • Purge the reagent bottle with an inert gas (Argon or Nitrogen) before and after use. Primary amines can slowly degrade or form carbamates upon prolonged exposure to atmospheric CO2 (5[5]).

  • Use glass or Teflon-coated spatulas/syringes. Avoid copper, brass, or aluminum tools, as amines are highly corrosive to these metals (3[3]).

Step 3: Reaction Monitoring

  • When adding the amine to a reaction mixture, perform the addition dropwise using an addition funnel or syringe pump.

  • Maintain the reaction vessel in a cooling bath (e.g., ice/water) if reacting with electrophiles (like acyl chlorides or sulfonyl chlorides), as the resulting nucleophilic attack is highly exothermic.

Spill Response and Disposal Plan

The disposal of primary aliphatic amines must comply with Resource Conservation and Recovery Act (RCRA) guidelines, typically categorized under EPA Hazardous Waste Code D002 (Corrosive) (1[1]).

Quantitative Parameters for In-Lab Neutralization Small quantities of amine waste (< 500 mL) can be neutralized in-lab to reduce hazard levels before final disposal. Caution: This process generates significant heat.

ParameterOperational TargetCritical LimitCausality / Scientific Rationale
Dilution Ratio 1:5 (Waste : Solvent)Minimum 1:3Acts as a thermal mass/heat sink to absorb the enthalpy of neutralization.
Titrant Concentration 1.0 M Citric or Acetic AcidMax 2.0 MPrevents violent, localized exotherms associated with strong mineral acids.
Temperature < 25°C (Ice Bath)Max 40°CHigh temperatures accelerate side reactions and increase volatile amine emissions.
Target pH 6.0 – 8.0< 6.0 or > 8.0Ensures complete conversion to a non-corrosive, stable amine salt for safe disposal.

Step-by-Step Neutralization Protocol:

  • Preparation: Transfer the amine waste to a large, wide-mouth borosilicate glass beaker. Place the beaker in an ice-water bath on a magnetic stir plate.

  • Dilution: Dilute the waste with a compatible, non-reactive solvent (e.g., water or ethanol) to a 1:5 ratio.

  • Acid Titration: Slowly add a dilute acid (e.g., 1M Citric Acid) dropwise using a burette. Do not use strong mineral acids (like concentrated HCl) as they will cause a violent exotherm.

  • Monitoring: Continuously monitor the temperature. If the solution exceeds 40°C, pause the addition and allow it to cool.

  • pH Verification: Periodically check the pH using a calibrated meter. Continue acid addition until the pH stabilizes between 6.0 and 8.0 (1[1]).

  • Containerization: Transfer the neutralized, room-temperature solution to a designated, chemically compatible waste container. Label it clearly as "Neutralized Amine Waste - Non-Hazardous" with the final pH and date.

  • Final Disposal: Transfer the container to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling, spill response, and disposal for corrosive amine derivatives.

Workflow Start Start: Chemical Handling PPE 1. Don Required PPE (Nitrile/Neoprene, Goggles, Lab Coat) Start->PPE Hood 2. Transfer to Fume Hood (Min. 100 LFM face velocity) PPE->Hood Dispense 3. Dispense & React (Inert Atmosphere) Hood->Dispense Spill Spill Detected? Dispense->Spill Monitor SpillResponse Spill Response Protocol (Evacuate, Absorb, Neutralize) Spill->SpillResponse Yes Waste 4. Collect Waste (Segregate from Acids/Oxidizers) Spill->Waste No SpillResponse->Waste Recovered Material Neutralize 5. In-Lab Neutralization (Exothermic: Cool & titrate to pH 6-8) Waste->Neutralize Dispose 6. RCRA Compliant Disposal (EHS / Licensed Contractor) Neutralize->Dispose

Operational handling and disposal workflow for corrosive amine derivatives.

References

  • BenchChem.
  • UniBrom.
  • PubChem. "Butylamine | C4H11N | CID 8007 - PubChem."
  • Safety Decals. "Corrosive Substance Symbol: GHS/CLP Meaning & Free Downloads."
  • ACS Publications. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents."

Sources

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